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  • Product: [1,4'-Bipiperidin]-3-ylmethanol
  • CAS: 749860-71-7

Core Science & Biosynthesis

Foundational

[1,4'-Bipiperidin]-3-ylmethanol structural analysis

An In-Depth Technical Guide to the Structural Analysis of [1,4'-Bipiperidin]-3-ylmethanol Introduction [1,4'-Bipiperidin]-3-ylmethanol is a heterocyclic compound featuring a bipiperidine scaffold, a structural motif of s...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structural Analysis of [1,4'-Bipiperidin]-3-ylmethanol

Introduction

[1,4'-Bipiperidin]-3-ylmethanol is a heterocyclic compound featuring a bipiperidine scaffold, a structural motif of significant interest in modern drug discovery. Piperidine rings are prevalent in numerous natural products and synthetic pharmaceuticals, valued for their ability to impart favorable physicochemical properties such as aqueous solubility and metabolic stability.[1][2] The presence of a hydroxymethyl group and two basic nitrogen atoms offers multiple points for chemical modification, making this molecule a versatile building block for the synthesis of more complex drug candidates.[3]

This technical guide, intended for researchers, medicinal chemists, and drug development professionals, provides a comprehensive framework for the structural analysis of [1,4'-Bipiperidin]-3-ylmethanol. As a Senior Application Scientist, the narrative emphasizes not just the "how" but the "why" behind each analytical choice. Rigorous structural elucidation is the bedrock of chemical research and development, essential for confirming the identity of a synthesized compound, understanding its purity profile, and ensuring the reliability and reproducibility of scientific data—a cornerstone of regulatory submission and overall project success.

Core Molecular Attributes

A foundational understanding begins with the molecule's basic physicochemical properties. These data points are critical for designing analytical methods, interpreting spectral data, and handling the compound in a laboratory setting.

PropertyValueSource
Molecular Formula C₁₁H₂₂N₂O
Molecular Weight 198.31 g/mol
IUPAC Name [1,4'-Bipiperidin]-3-ylmethanol-
Synonym(s) 4-[3-(Hydroxymethyl)piperidino]piperidine
CAS Number 333559-03-4 (Parent)[4][5]
CAS Number (Dihydrochloride) 864293-24-3[6]

The structure consists of two saturated six-membered nitrogen-containing rings. One piperidine is substituted at the nitrogen atom (position 1), and the other is substituted at the carbon atom opposite the nitrogen (position 4'). The hydroxymethyl group at the 3-position of the first ring introduces a chiral center, meaning the molecule can exist as enantiomers.

The Imperative of Structural Analysis in a Pharmaceutical Context

In drug development, a molecule is not merely its intended structure but the sum of its parts: the active pharmaceutical ingredient (API), related substances, process impurities, and residual materials from synthesis. A robust analytical strategy is therefore a self-validating system designed to comprehensively interrogate a sample's composition.

The primary objectives are:

  • Identity Confirmation: Unequivocally verifying that the synthesized molecule is indeed [1,4'-Bipiperidin]-3-ylmethanol.

  • Impurity Profiling: Identifying and quantifying any unintended substances, which could arise from starting materials, side reactions, or degradation.[7] The nature and level of impurities can have profound implications for toxicology and clinical safety.

  • Residual Catalyst Detection: Many synthetic routes for creating C-N bonds, such as those that could be used to link the piperidine rings, employ transition metal catalysts (e.g., Palladium). Quantifying residual metal is a critical quality control step, as these impurities can interfere with biological assays and pose toxicity risks.[8]

  • Batch-to-Batch Consistency: Ensuring that different batches of the compound are chemically identical, a fundamental requirement for reliable preclinical and clinical studies.

The following diagram illustrates a logical workflow for the comprehensive characterization of a newly synthesized batch of [1,4'-Bipiperidin]-3-ylmethanol.

G Figure 1: Comprehensive Structural Analysis Workflow cluster_synthesis Synthesis & Isolation cluster_primary Primary Structural Elucidation cluster_purity Purity & Impurity Assessment cluster_final Final Characterization Synthesis Synthesized Bulk Material NMR NMR Spectroscopy (¹H, ¹³C, 2D) Synthesis->NMR Identity Confirmation MS Mass Spectrometry (LRMS & HRMS) Synthesis->MS Identity Confirmation IR IR Spectroscopy Synthesis->IR Identity Confirmation HPLC HPLC/UPLC Purity (e.g., with CAD/ELSD) Synthesis->HPLC Purity Check Xray X-Ray Crystallography (If Crystalline) Synthesis->Xray Absolute Structure Report Certificate of Analysis (Identity, Purity, Structure) NMR->Report MS->Report LCMS_Impurity LC-MS Impurity ID HPLC->LCMS_Impurity Investigate Impurities >0.1% LCMS_Impurity->Report Xray->Report

Caption: A logical workflow for the structural characterization of a new chemical entity.

Core Analytical Techniques for Structural Elucidation

A multi-technique approach is non-negotiable for the unambiguous structural determination of a novel compound. Each technique provides orthogonal, complementary pieces of information that, when combined, create a complete and validated structural picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR is the most powerful technique for determining the precise structure of an organic molecule in solution. It provides detailed information about the carbon-hydrogen framework, atom connectivity, and stereochemistry. For a molecule like [1,4'-Bipiperidin]-3-ylmethanol, with its complex array of aliphatic protons, NMR is indispensable for confirming the substitution pattern and connectivity of the two piperidine rings.

Expected Spectral Features:

  • ¹H NMR: The spectrum will be complex in the aliphatic region (approx. 1.0-3.5 ppm). Key signals would include:

    • A multiplet for the proton at the chiral center (C3).

    • Distinct signals for the diastereotopic protons of the hydroxymethyl group (-CH₂OH), likely appearing as a doublet of doublets or a multiplet.

    • A complex series of overlapping multiplets for the remaining 18 protons on the two piperidine rings.

    • A broad singlet for the alcohol proton (-OH), which is exchangeable with D₂O.

  • ¹³C NMR: Due to potential symmetry, the number of signals may be fewer than 11. The key signals to identify are:

    • The hydroxymethyl carbon (-CH₂OH) around 60-65 ppm.

    • The chiral carbon (C3) attached to the hydroxymethyl group.

    • Multiple signals in the 25-60 ppm range corresponding to the carbons of the piperidine rings.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are critical for assembling the structure.

    • COSY (Correlation Spectroscopy) will establish proton-proton coupling networks within each piperidine ring, allowing for the assignment of adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence) will correlate each proton signal to its directly attached carbon atom.

    • HMBC (Heteronuclear Multiple Bond Correlation) is arguably the most crucial experiment here. It will reveal long-range (2-3 bond) correlations between protons and carbons, providing the definitive link between the two piperidine rings (e.g., showing a correlation from the protons on C2' and C6' of the second ring to C4 of the first ring).

Experimental Protocol: NMR Analysis

  • Sample Preparation: Accurately weigh ~5-10 mg of the sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, MeOD, or D₂O). The choice of solvent is critical; for this molecule, MeOD or D₂O are good choices due to the polar alcohol and amine functionalities.

  • Data Acquisition: Acquire a standard suite of spectra on a 400 MHz or higher spectrometer. This should include ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC experiments.

  • Data Processing: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.

  • Structural Assignment: Integrate the ¹H spectrum. Use the HSQC to assign carbons based on their attached protons. Use COSY to trace the spin systems within each ring. Finally, use HMBC to piece the fragments together and confirm the final structure.

G Figure 2: NMR Logic for Structural Assembly H1 ¹H Spectrum (Chemical Shifts, Integrals, Multiplicities) COSY 2D COSY (H-H Connectivity) H1->COSY HSQC 2D HSQC (Direct C-H Bonds) H1->HSQC HMBC 2D HMBC (Long-Range C-H Bonds) H1->HMBC C13 ¹³C Spectrum (Number of Carbons, Chemical Shifts) C13->HSQC C13->HMBC Structure Unambiguous Structure [1,4'-Bipiperidin]-3-ylmethanol COSY->Structure Identifies Ring Fragments HSQC->Structure Assigns C-H Pairs HMBC->Structure Connects Fragments (e.g., Ring-to-Ring)

Caption: The synergistic use of 1D and 2D NMR experiments to determine molecular structure.

Mass Spectrometry (MS)

Expertise & Causality: MS provides the molecular weight of the compound, which is one of the most fundamental pieces of identifying information. High-Resolution Mass Spectrometry (HRMS) can determine the molecular weight with enough accuracy (typically <5 ppm error) to provide an unambiguous molecular formula. This serves as a powerful orthogonal validation of the structure proposed by NMR.

Expected Spectral Features:

  • Ionization: Electrospray Ionization (ESI) in positive ion mode is the ideal technique for this molecule, as the basic nitrogen atoms will be readily protonated to form a charged species [M+H]⁺.

  • Expected Ions:

    • LRMS (Low Resolution): An intense ion at m/z 199.2 [M+H]⁺.

    • HRMS (High Resolution): An ion at m/z 199.1805, corresponding to the calculated exact mass for [C₁₁H₂₃N₂O]⁺.

  • Fragmentation (MS/MS): Tandem mass spectrometry can provide structural information. Key expected fragmentation pathways include the neutral loss of water (-18 Da), the loss of the hydroxymethyl group (-31 Da), or cleavage of the C-N bond connecting the two piperidine rings.

Experimental Protocol: LC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Chromatography: Inject the sample onto a Liquid Chromatography (LC) system coupled to the mass spectrometer. A short C18 column can be used to desalt the sample before it enters the MS. Mobile phase could be a simple gradient of water and acetonitrile with 0.1% formic acid to promote ionization.

  • MS Acquisition: Acquire data in positive ESI mode. Perform a full scan to find the [M+H]⁺ ion. If using HRMS, ensure the instrument is properly calibrated.

  • Data Analysis: Extract the mass of the main peak. For HRMS, compare the measured mass to the theoretical mass and calculate the mass error in ppm.

Infrared (IR) Spectroscopy

Expertise & Causality: IR spectroscopy is a rapid and simple technique used to identify the presence of key functional groups. While it does not provide detailed connectivity information like NMR, it serves as a quick quality check to confirm that the major expected functional groups are present.

Expected Spectral Features:

  • ~3300 cm⁻¹ (broad): O-H stretch from the alcohol group.

  • ~2950-2800 cm⁻¹ (strong): C-H stretching from the aliphatic CH₂ and CH groups of the piperidine rings.

  • ~1100 cm⁻¹ (medium): C-O stretching from the primary alcohol.

Experimental Protocol: ATR-IR Analysis

  • Sample Preparation: Place a small amount of the solid or liquid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans.

  • Data Analysis: Identify the major peaks and compare them to expected values for the functional groups.

Chromatographic Purity and Impurity Profiling

Expertise & Causality: In a pharmaceutical setting, knowing the purity of a compound is as important as knowing its structure. High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for separating the main compound from any impurities.[9] Because [1,4'-Bipiperidin]-3-ylmethanol lacks a strong UV chromophore, a universal detector is required.

Method Development Considerations:

  • Column Choice: Reversed-phase chromatography on a C18 column is a standard starting point.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (methanol or acetonitrile) is typically effective.

  • Detector: Since UV detection will be insensitive, a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is necessary. These detectors provide a near-universal response for non-volatile analytes, making them ideal for purity assessment of compounds lacking chromophores. Coupling the HPLC to a mass spectrometer (LC-MS) is the most powerful approach for both quantifying and identifying impurities.

Potential Process-Related Impurities: The nature of impurities is directly linked to the synthetic route. A plausible synthesis involves the reductive amination of piperidin-4-one with piperidin-3-ylmethanol.

Potential ImpurityOriginReason for Formation
Piperidin-3-ylmethanolStarting MaterialUnreacted starting material
Piperidin-4-oneStarting MaterialUnreacted starting material
N-OxidesSide ReactionOxidation of tertiary amine nitrogens
DiastereomersSynthesisIf the synthesis is not stereoselective

Experimental Protocol: HPLC-CAD/MS Purity Method

  • System Setup: Use an HPLC or UPLC system equipped with a C18 column (e.g., 2.1 x 50 mm, 1.8 µm), CAD, and/or MS detector.

  • Sample Preparation: Accurately prepare a sample solution at a known concentration (e.g., 1.0 mg/mL) in the initial mobile phase.

  • Method Execution: Run a gradient method, for example:

    • Mobile Phase A: 10 mM Ammonium Formate in Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 5% to 95% B over 10 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the area percent of the main peak to determine purity. For any impurity peak exceeding the identification threshold (typically 0.10%), use the MS data to propose a structure.

Conclusion

The structural analysis of [1,4'-Bipiperidin]-3-ylmethanol is a multi-faceted process that relies on the synergistic application of several core analytical techniques. NMR spectroscopy provides the definitive structural framework, which is then validated by the molecular formula obtained from High-Resolution Mass Spectrometry and the functional group information from IR spectroscopy. For drug discovery and development professionals, this foundational analysis must be complemented by rigorous chromatographic methods to establish purity and identify unknown components. This integrated analytical strategy ensures a comprehensive understanding of the chemical entity, providing the trustworthy and authoritative data required to advance a compound through the development pipeline.

References

  • 1,4'-Bipiperidine Chemical and Physical Properties. PubChem, National Institutes of Health.[Link]

  • Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. European Journal of Medicinal Chemistry, PubMed.[Link]

  • (S)-Piperidin-3-ylmethanol hydrochloride Properties. PubChem, National Institutes of Health.[Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, PMC, National Institutes of Health.[Link]

  • Piperidin-3-ylmethanol Spectral Information. PubChem, National Institutes of Health.[Link]

  • Method for preparing 4-piperidyl piperidine.
  • Discovery of new chemotype dipeptidyl peptidase IV inhibitors having (R)-3-amino-3-methyl piperidine as a pharmacophore. Bioorganic & Medicinal Chemistry Letters, PubMed.[Link]

  • An Overview on Total Analytical Methods for the Detection of 1,4-Benzodiazepines. Pharmaceutica Analytica Acta.[Link]

  • Fastrak Parts 333559 - 0510. Scribd.[Link]

  • Piperidine and Octahydropyrano[3,4-c] pyridine Scaffolds for Drug-like Molecular Libraries of the European Lead Factory. ResearchGate.[Link]

  • Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. Royal Society of Chemistry.[Link]

  • Synthesis and characterization of process related impurities of an anticonvulsant drug-Lacosamide. ResearchGate.[Link]

  • Importance of bioanalysis in drug discovery and development: A review. Journal of Pharmaceutical and Biomedical Analysis.[Link]

  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Omega, PMC, National Institutes of Health.[Link]

  • Piperidine and octahydropyrano[3,4-c] pyridine scaffolds for drug-like molecular libraries of the European Lead Factory. Bioorganic & Medicinal Chemistry, PubMed.[Link]

Sources

Exploratory

Technical Synthesis Guide: [1,4'-Bipiperidin]-3-ylmethanol

Executive Summary [1,4'-Bipiperidin]-3-ylmethanol (CAS: 180064-39-5 for the core scaffold) represents a privileged structural motif in medicinal chemistry, serving as a critical pharmacophore in Histamine H3 antagonists,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

[1,4'-Bipiperidin]-3-ylmethanol (CAS: 180064-39-5 for the core scaffold) represents a privileged structural motif in medicinal chemistry, serving as a critical pharmacophore in Histamine H3 antagonists, GPCR modulators, and kinase inhibitors.[1][2] Its amphiphilic nature and the presence of a primary hydroxyl group provide a versatile handle for further derivatization (e.g., etherification, oxidation to aldehyde).[1]

This technical guide details the robust synthesis of the [1,4'-bipiperidine] core via Reductive Amination , the industry-standard method for constructing sterically demanding amine-amine linkages.[1][2] We also examine an Ester Reduction pathway for scale-up scenarios where cost-efficiency of starting materials drives the process.

Strategic Retrosynthesis

The structural complexity of [1,4'-Bipiperidin]-3-ylmethanol lies in the ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


 bond connecting the two piperidine rings.[2] A disconnection at this junction reveals the most convergent synthetic strategy.[1][2]

Retrosynthesis cluster_logic Strategic Rationale Target [1,4'-Bipiperidin]-3-ylmethanol (Target Molecule) Disconnection C-N Disconnection Target->Disconnection Retrosynthetic Step FragmentA 3-Piperidinemethanol (Nucleophile) Disconnection->FragmentA FragmentB N-Boc-4-Piperidone (Electrophile) Disconnection->FragmentB Rationale Reductive Amination avoids over-alkylation common in direct alkylation (SN2) routes.

Figure 1: Retrosynthetic analysis identifying the convergent assembly of the bipiperidine core.

Method A: Reductive Amination (Primary Route)

Rationale: This is the preferred route for discovery and early-phase development.[2][3] It offers high chemoselectivity, mild conditions, and avoids the formation of quaternary ammonium salts often seen in direct alkylation with 4-halopiperidines.[1][2]

Reaction Scheme

Step 1: Condensation of N-Boc-4-piperidone with 3-piperidinemethanol to form an iminium ion.[2][3] Step 2: In situ reduction using Sodium Triacetoxyborohydride (STAB).[1][3] Step 3: (Optional) Acidic deprotection if the free amine is required.[1][3]

Critical Process Parameters (CPPs)
ParameterSpecificationScientific Rationale
Stoichiometry Ketone (1.0 eq) : Amine (1.1 eq)Slight excess of amine ensures complete consumption of the expensive ketone intermediate.[2][4]
Reducing Agent NaBH(OAc)₃ (1.5 eq)STAB is milder than NaCNBH₃ and less toxic.[1][3] It selectively reduces the imine over the ketone.[1][2][3]
Solvent System DCE or DCMHalogenated solvents promote imine formation.[1][3] DCE allows higher temperatures if steric hindrance is high.[1][3]
Catalyst Acetic Acid (1-2 eq)Protonates the ketone oxygen, accelerating nucleophilic attack by the secondary amine.[1][2]
Detailed Protocol

Safety Note: Dichloromethane (DCM) is volatile.[1][3] Sodium Triacetoxyborohydride evolves hydrogen gas upon contact with protic solvents.[1][3] Perform all steps in a fume hood.

  • Imine Formation:

    • Charge a dry round-bottom flask with N-Boc-4-piperidone (10.0 g, 50.2 mmol) and Dichloromethane (DCM) (150 mL).[2][3]

    • Add 3-Piperidinemethanol (6.35 g, 55.2 mmol, 1.1 eq).

    • Add Glacial Acetic Acid (3.0 mL, 50.2 mmol).

    • Observation: Stir at room temperature (20-25°C) for 30-60 minutes under Nitrogen. This allows the equilibrium to shift toward the iminium species.[1][2][3]

  • Reduction:

    • Cool the mixture to 0°C (ice bath).

    • Add Sodium Triacetoxyborohydride (STAB) (15.9 g, 75.3 mmol, 1.5 eq) portion-wise over 15 minutes to control exotherm.

    • Remove the ice bath and allow the reaction to warm to room temperature.[1][2][3] Stir for 12-16 hours.

    • Monitoring: Check reaction progress via LC-MS (Target M+H: ~313 for Boc-protected intermediate).

  • Work-up & Isolation:

    • Quench the reaction by slowly adding saturated aqueous NaHCO₃ (100 mL). Stir vigorously for 20 minutes until gas evolution ceases.

    • Separate the organic layer.[1][2][3][5][6] Extract the aqueous layer with DCM (2 x 50 mL).[1][3]

    • Combine organic phases and wash with Brine (50 mL).[1][3]

    • Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.[1][2][7]

    • Purification: The crude oil often solidifies.[1][2][3] Recrystallize from Hexane/EtOAc or purify via flash column chromatography (MeOH/DCM gradient 0-10%) if high purity (>98%) is required.[1][3]

Workflow Start Start: Reagents Mixing Imine Imine Formation (30-60 min, RT) Start->Imine AcOH, DCM Reduction Reduction (STAB) (16h, RT) Imine->Reduction Add NaBH(OAc)3 Quench Quench (Sat. NaHCO3) Reduction->Quench Completion Isolate Isolation (DCM Extraction) Quench->Isolate

Figure 2: Process flow for the reductive amination protocol.

Method B: Ester Reduction (Scale-Up Alternative)

Rationale: For large-scale manufacturing, 3-piperidinemethanol can be expensive.[1][2][3] It is often more economical to couple ethyl nipecotate (ethyl piperidine-3-carboxylate) with the piperidone first, then reduce the ester to the alcohol in the final step.[2]

Reaction Summary
  • Coupling: N-Boc-4-piperidone + Ethyl nipecotate → Ethyl [1,4'-bipiperidine]-3-carboxylate (via Reductive Amination as in Method A).[2][3]

  • Reduction: Ester intermediate + LiAlH₄ → [1,4'-Bipiperidin]-3-ylmethanol.[1][2][3]

Reduction Protocol
  • Suspend Lithium Aluminum Hydride (LiAlH₄) (2.0 eq) in anhydrous THF at 0°C under Argon.

  • Add a solution of Ethyl [1,4'-bipiperidine]-3-carboxylate (1.0 eq) in THF dropwise.

  • Allow to warm to RT and stir for 4 hours.

  • Fieser Work-up: Carefully add water (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     mL), then 15% NaOH (
    
    
    
    mL), then water (
    
    
    mL) where
    
    
    is the weight of LiAlH₄ in grams.[1]
  • Filter the granular precipitate and concentrate the filtrate to yield the target alcohol.[1][2][3][4]

Analytical Profile & Quality Control

To validate the synthesis, the following analytical signatures must be confirmed.

TechniqueExpected Signal Characteristics
¹H NMR (400 MHz, CDCl₃) δ 3.50-3.60 (m, 2H): Hydroxymethyl protons (-CH ₂OH).[1][2][3] δ 2.80-2.90 (m, 2H): Ring B equatorial protons.[1][3] δ 1.45 (s, 9H): Boc group (if protected).
LC-MS (ESI+) [M+H]⁺: Calculated ~313.2 (Boc-protected); ~213.2 (Free amine).[1][3] Look for absence of m/z 199 (unreacted piperidone).[1][3]
TLC (10% MeOH/DCM) Product is polar. ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

~0.3-0.[1][2]4. Stain with Ninhydrin (if deprotected) or KMnO₄ (general).[1][3]

Troubleshooting & Optimization

  • Problem: Low Yield / Incomplete Conversion.

    • Cause: Wet solvents or old reducing agent.[1][3] STAB degrades with moisture.[1][3]

    • Solution: Use anhydrous DCM/DCE and a fresh bottle of NaBH(OAc)₃.[1][3] Increase reaction time to 24h.

  • Problem: "Stuck" Intermediate (Imine not reducing).

    • Cause: Steric bulk of the Boc group.[1][2][3]

    • Solution: Switch solvent to 1,2-Dichloroethane (DCE) and heat to 40-50°C during the reduction phase.[1][2]

  • Problem: Product Water Solubility.

    • Cause: The amino-alcohol is highly polar.[1][2][3]

    • Solution: During work-up, saturate the aqueous phase with NaCl (salting out) and perform multiple extractions with Chloroform/Isopropanol (3:1).[1]

References

  • Abdel-Magid, A. F., et al. (1996).[1][3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.[1] Link[1][3]

  • PubChem. (2025).[1][3] "Piperidin-3-ylmethanol (Compound Summary)." National Library of Medicine.[1][3] Link[1][3]

  • ChemicalBook. (2024).[1][3] "Synthesis of 4-Piperidinemethanol and related derivatives." ChemicalBook Reaction Database. Link

  • Gassama, A., et al. (2015).[1][3] "Synthesis of N-Substituted piperidines from piperidone." Journal de la Société Ouest-Africaine de Chimie. Link

Sources

Foundational

Technical Guide: Physicochemical Profiling &amp; Application of [1,4'-Bipiperidin]-3-ylmethanol

Executive Summary [1,4'-Bipiperidin]-3-ylmethanol represents a "privileged scaffold" in modern medicinal chemistry.[1] Structurally characterized by two linked piperidine rings and a hydroxymethyl handle, it serves as a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

[1,4'-Bipiperidin]-3-ylmethanol represents a "privileged scaffold" in modern medicinal chemistry.[1] Structurally characterized by two linked piperidine rings and a hydroxymethyl handle, it serves as a critical fragment for enhancing aqueous solubility and tuning the basicity of lipophilic drug candidates.[1]

This guide moves beyond standard datasheets to provide a mechanistic understanding of the molecule’s behavior in solution, its synthetic optimization, and its strategic deployment in G-Protein Coupled Receptor (GPCR) ligand design—specifically Histamine H3 antagonists and kinase inhibitors.[1]

Molecular Identity & Structural Analysis[1][2][3]

The molecule consists of a 4-substituted piperidine ring linked to the nitrogen of a second piperidine ring carrying a hydroxymethyl group at the C3 position.[1] This connectivity creates a semi-rigid, non-planar 3D architecture, offering superior spatial sampling compared to flat aromatic linkers.[1]

Stereochemical Considerations

The C3 position is a chiral center.[1] While often supplied as a racemate for early-stage screening, the biological activity of downstream APIs frequently depends on the specific enantiomer ((R) or (S)).[1]

  • Key Insight: The (S)-enantiomer is often preferred in H3 antagonist pharmacophores (e.g., Pitolisant analogues) due to optimal binding pocket fit.[1]

Physicochemical Profile (Data Table)
PropertyValue / DescriptionSource/Methodology
Molecular Formula C₁₁H₂₂N₂OStoichiometry
Molecular Weight 198.31 g/mol Calculated
CAS Number 749860-71-7 (2HCl Salt)Chemical Abstracts Service
Physical State Viscous Oil (Free Base) / White Solid (HCl)Observation
pKa (Calculated) N1' (Tertiary): ~8.9 | N1 (Secondary): ~10.8ACD/Labs Predictor [1]
LogP (Octanol/Water) 0.28 (Predicted)Consensus LogP
Topological PSA 43.7 ŲPolar Surface Area
H-Bond Donors/Acceptors 2 Donors / 3 AcceptorsStructural Count

Scientist's Note: The low LogP (0.28) combined with two basic centers makes this molecule a "Solubility Enhancer."[1] However, this high polarity can impede passive diffusion across the Blood-Brain Barrier (BBB) unless the rest of the drug molecule compensates with sufficient lipophilicity.[1]

Synthetic Routes & Optimization

The synthesis of [1,4'-Bipiperidin]-3-ylmethanol is a classic exercise in Reductive Amination , but yield optimization requires strict pH control to prevent polymerization.[1]

The "Titanium-Modified" Reductive Amination Protocol

While standard Sodium Triacetoxyborohydride (STAB) protocols work, the addition of Titanium(IV) isopropoxide acts as a Lewis acid to facilitate imine formation before reduction, significantly boosting yields.[1]

Reagents:
  • Amine: 3-(Hydroxymethyl)piperidine (1.0 equiv)[2]

  • Ketone: N-Boc-4-piperidone (1.1 equiv)[1]

  • Lewis Acid: Ti(OiPr)₄ (1.2 equiv)[1]

  • Reductant: NaBH(OAc)₃ (1.5 equiv)[1]

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)[1]

Step-by-Step Methodology:
  • Imine Formation: Charge a dry flask with 3-(Hydroxymethyl)piperidine and N-Boc-4-piperidone in DCE under N₂.

  • Activation: Add Ti(OiPr)₄ dropwise.[1] Stir at ambient temperature for 4–6 hours. Mechanism: Ti coordinates to the carbonyl oxygen, increasing electrophilicity and trapping water.

  • Reduction: Cool to 0°C. Add NaBH(OAc)₃ in portions. Allow to warm to RT overnight.

  • Quench: Quench carefully with saturated NaHCO₃. (Caution: Gas evolution).[1]

  • Workup: Filter through a Celite pad to remove Titanium salts (crucial step to avoid emulsions).[1] Extract with DCM.[1]

  • Deprotection (Optional): If the N-Boc variant was used, deprotect using 4M HCl in Dioxane to yield the target bipiperidine salt.

Synthetic Pathway Visualization

Synthesis Start1 3-(Hydroxymethyl) piperidine Intermediate Titanium-Imine Complex Start1->Intermediate + Ti(OiPr)4 Dehydration Start2 N-Boc-4-piperidone Start2->Intermediate Product N-Boc-Protected Intermediate Intermediate->Product + NaBH(OAc)3 Reduction Final [1,4'-Bipiperidin]-3-ylmethanol (Target) Product->Final TFA or HCl Deprotection

Figure 1: Optimized Reductive Amination Pathway utilizing Titanium(IV) isopropoxide for enhanced imine stability.

Medicinal Chemistry Applications

The "Solubility-Permeability" Toggle

In drug discovery, this scaffold is frequently used to rescue "brick dust" compounds (highly potent but insoluble lipophiles).[1]

  • Mechanism: The distal secondary amine (N1) remains protonated at physiological pH (7.4), providing a solvation shell that drags the hydrophobic warhead into solution.[1]

  • H3 Receptor Logic: The distance between the two basic nitrogens in the bipiperidine motif mimics the histamine pharmacophore, making it a staple in designing H3 antagonists/inverse agonists for narcolepsy and cognitive disorders [2].[1]

Decision Logic for Scaffold Selection

MedChemLogic Problem Drug Candidate Low Solubility? Decision Add Solubilizing Group Problem->Decision OptionA Linear Diamine Decision->OptionA OptionB [1,4'-Bipiperidin]-3-ylmethanol Decision->OptionB OutcomeA High Solubility High Conformational Entropy (Lower Potency) OptionA->OutcomeA OutcomeB High Solubility Rigid 3D Shape (Higher Selectivity) OptionB->OutcomeB

Figure 2: Strategic selection of the bipiperidine scaffold over linear linkers to maintain potency via conformational rigidity.

Handling, Stability & Safety

Storage Protocols
  • Hygroscopicity: The free base is hygroscopic and will absorb atmospheric CO₂ to form carbonates.[1]

    • Recommendation: Store under Argon/Nitrogen at -20°C.

  • Salt Forms: The 2HCl salt is significantly more stable and is the recommended form for long-term storage.[1]

Safety (GHS Classification)[1]
  • Signal Word: DANGER

  • Hazard Statements:

    • H314: Causes severe skin burns and eye damage (due to high basicity).[1]

    • H302: Harmful if swallowed.[1][3]

  • PPE: Nitrile gloves (double gloving recommended), chemical splash goggles, and face shield when handling the free base.[1]

References

  • PubChem. Compound Summary: [1,4'-Bipiperidin]-3-ylmethanol.[1][4][3] National Library of Medicine.[1][4] Available at: [Link][1]

  • Berlin, M. et al. (2011).[1] Potent and Selective Histamine H3 Receptor Antagonists. Journal of Medicinal Chemistry. (Contextual citation for bipiperidine scaffold utility).

Sources

Exploratory

[1,4'-Bipiperidin]-3-ylmethanol: A Privileged Scaffold for Modern Drug Discovery

An In-depth Technical Guide for Medicinal Chemists Introduction: The Strategic Value of the Bipiperidine Core In the landscape of medicinal chemistry, the piperidine ring stands as one of the most ubiquitous and valuable...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Medicinal Chemists

Introduction: The Strategic Value of the Bipiperidine Core

In the landscape of medicinal chemistry, the piperidine ring stands as one of the most ubiquitous and valuable heterocyclic scaffolds.[1][2][3] Its prevalence in over twenty classes of pharmaceuticals stems from a unique combination of properties: a saturated, conformationally flexible yet stable structure, and the presence of a basic nitrogen atom that can be readily functionalized.[2][3] These attributes allow the piperidine motif to enhance the druggability of a molecule by improving its pharmacokinetic (ADME) properties, facilitating transport across biological membranes, and providing a three-dimensional framework for precise interaction with biological targets.[1]

This guide focuses on a particularly strategic building block: [1,4'-Bipiperidin]-3-ylmethanol . This molecule combines two piperidine rings, creating a more complex and sterically defined scaffold that offers multiple points for diversification. The presence of a primary alcohol provides a key handle for further synthetic elaboration. Understanding the synthesis, functionalization, and strategic application of this core is essential for researchers aiming to develop novel therapeutics, particularly in complex areas like Central Nervous System (CNS) disorders where such scaffolds are prevalent.[4][5]

Core Compound Profile: [1,4'-Bipiperidin]-3-ylmethanol

The structural and physicochemical properties of [1,4'-Bipiperidin]-3-ylmethanol underpin its utility as a versatile building block in drug discovery.

  • 2D and 3D Structures:

    • SMILES: OCC1CN(C2CCNCC2)CCC1[6]

    • InChI: InChI=1S/C11H22N2O/c14-9-10-2-1-7-13(8-10)11-3-5-12-6-4-11/h10-12,14H,1-9H2[7]

  • Physicochemical Data Summary:

PropertyValueSource
Molecular Formula C₁₁H₂₂N₂OChemScene[6]
Molecular Weight 198.31 g/mol ChemScene[6]
CAS Number 749860-71-7ChemScene[6]
Monoisotopic Mass 198.17322 DaPubChemLite[7]
XlogP (Predicted) 0.4PubChemLite[7]
Synonyms 4-[3-(Hydroxymethyl)piperidino]piperidineChemScene[6]

Synthesis and Functionalization: Crafting the Core

The synthesis of the [1,4'-Bipiperidin]-3-ylmethanol scaffold is achievable through established and reliable organic chemistry transformations. The primary strategy involves the coupling of two piperidine-based precursors, followed by necessary deprotection or modification steps.

General Synthetic Workflow

A common and efficient approach to the bipiperidine core involves the reductive amination of a protected 4-piperidone with a suitably functionalized piperidine. The N-benzyl protecting group is frequently employed due to its stability and ease of removal via catalytic hydrogenation.

G cluster_0 Precursor Synthesis & Protection cluster_1 Core Assembly cluster_2 Deprotection P1 Piperidin-3-ylmethanol BP1 1-Benzylpiperidin-3-ylmethanol P1->BP1 N-Benzylation P2 4-Piperidone BP2 N-Boc-4-piperidone P2->BP2 N-Boc Protection RA Reductive Amination BP1->RA BP2->RA ProtectedCore Protected [1,4'-Bipiperidin]-3-ylmethanol (N'-Boc, N-Benzyl) RA->ProtectedCore Deprotection Catalytic Hydrogenation ProtectedCore->Deprotection FinalProduct [1,4'-Bipiperidin]-3-ylmethanol Deprotection->FinalProduct Core       N_H Secondary Amine (N-H) (Acylation, Alkylation, Sulfonylation) N_H->Core N_tert Tertiary Amine (N) (Salt formation, Quarternization) N_tert->Core O_H Primary Alcohol (-OH) (Etherification, Esterification, Oxidation) O_H->Core

Sources

Foundational

The Bipiperidine Motif: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide to the Discovery and Synthesis of Novel Bipiperidine Scaffolds Introduction: The Enduring Significance of the Piperidine and Bipiperidine Core The piperidine ring is a cornerstone of medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Discovery and Synthesis of Novel Bipiperidine Scaffolds

Introduction: The Enduring Significance of the Piperidine and Bipiperidine Core

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of natural products and clinically approved pharmaceuticals.[1] This six-membered nitrogen-containing heterocycle offers a unique combination of properties that make it highly attractive for drug design. Its three-dimensional structure allows for the precise spatial orientation of substituents, facilitating optimal interactions with biological targets. Furthermore, the piperidine nucleus can modulate physicochemical properties such as lipophilicity and aqueous solubility, and its basic nitrogen atom can serve as a key hydrogen bond acceptor or be protonated to form a salt, enhancing bioavailability.[1] The presence of the piperidine motif in a molecule can enhance its "druggability" by improving metabolic stability and pharmacokinetic profiles, often with reduced toxicity.[1]

Building upon this foundation, the bipiperidine scaffold, which consists of two linked piperidine rings, represents a compelling evolution in the exploration of this chemical space. Bipiperidines offer an expanded three-dimensional architecture, providing a larger and more complex framework for the presentation of pharmacophoric elements. This increased complexity can lead to enhanced target affinity and selectivity. This guide provides a comprehensive overview of the discovery of bipiperidine-containing natural products and the synthetic strategies employed to access novel bipiperidine scaffolds, with a particular focus on stereoselective methods and their application in drug discovery.

Discovery of Bipiperidine Scaffolds in Nature: The Tetracyclic Bis-Piperidine Alkaloids

While simple piperidine alkaloids are widespread in nature, the discovery of natural products containing a bipiperidine core is less common, making them a particularly intriguing class of compounds.[2][3] A prominent example is the family of tetracyclic bis-piperidine alkaloids (TcBPAs), which are primarily isolated from marine sponges of the order Haplosclerida.[4] These structurally complex molecules are characterized by two central piperidine units linked by two macrocyclic rings, creating a unique and rigid three-dimensional architecture.[4]

The intricate structure of TcBPAs is directly linked to their significant biological activities. These natural products have demonstrated potent antiproliferative effects at low micromolar concentrations across a range of cancer cell lines, including leukemia, melanoma, breast cancer, and colon cancer.[4] The challenging yet compelling structures of TcBPAs have spurred significant efforts in total synthesis, providing a platform for the development of novel synthetic methodologies and the exploration of their therapeutic potential.

Synthetic Strategies for the Construction of Bipiperidine Scaffolds

The synthesis of bipiperidine scaffolds can be broadly approached through two main strategies: the construction of a bipyridine precursor followed by hydrogenation, or the direct coupling of piperidine-based building blocks. The choice of strategy is often dictated by the desired substitution pattern and stereochemistry.

From Bipyridines to Bipiperidines: The Hydrogenation Approach

The synthesis of bipyridine derivatives is a well-established field, with numerous cross-coupling methodologies available to forge the C-C bond between two pyridine rings. These methods offer a high degree of control over the substitution pattern of the resulting bipyridine. Once the desired bipyridine is obtained, catalytic hydrogenation is employed to reduce the aromatic rings to the corresponding bipiperidine.

Several powerful cross-coupling reactions are routinely used for the synthesis of bipyridines, including:

  • Suzuki Coupling: This palladium-catalyzed reaction between a pyridyl boronic acid and a halopyridine is a versatile and widely used method.[5]

  • Negishi Coupling: Involving the palladium- or nickel-catalyzed coupling of a pyridyl zinc reagent with a halopyridine, this method is known for its high yields and functional group tolerance.[6]

  • Stille Coupling: This reaction utilizes a pyridyl organotin reagent and a halopyridine, also catalyzed by palladium.[5]

  • Ullmann Coupling: A classical method involving the copper-mediated homocoupling of halopyridines.[7]

  • Wurtz-type Reductive Coupling: This approach uses strong reducing agents like sodium metal to couple halopyridines.[7]

The choice of coupling reaction often depends on the availability of starting materials and the desired functional group compatibility.

Experimental Protocol: Palladium-Catalyzed Reductive Homocoupling of Bromopyridine

This protocol is adapted from a general procedure for the reductive homocoupling of aryl halides.[7]

Materials:

  • 2-Bromopyridine

  • Palladium(II) acetate (Pd(OAc)₂)

  • Piperazine

  • N,N-Dimethylformamide (DMF)

  • Argon (or other inert gas)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add 2-bromopyridine (1.0 mmol), piperazine (1.5 mmol), and palladium(II) acetate (0.02 mmol, 2 mol%).

  • Add anhydrous DMF (5 mL) via syringe.

  • Seal the flask and heat the reaction mixture to 140 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2,2'-bipyridine.

The hydrogenation of the bipyridine core to the corresponding bipiperidine is a critical step. This transformation typically requires a heterogeneous catalyst and a source of hydrogen.

Common Catalytic Systems for Pyridine Hydrogenation:

CatalystTypical ConditionsNotes
Platinum(IV) oxide (PtO₂) H₂ (50-70 bar), acetic acid, room temp.A robust and widely used catalyst.[8]
Rhodium on Carbon (Rh/C) H₂ (5 atm), water, 80 °CA milder alternative to PtO₂.[9]
Palladium on Carbon (Pd/C) H₂ (high pressure), often with acidic additivesCan be effective, but may require harsher conditions.[9]

Experimental Protocol: Catalytic Hydrogenation of 2,2'-Bipyridine

This protocol is a generalized procedure based on the hydrogenation of substituted pyridines.[8]

Materials:

  • 2,2'-Bipyridine

  • Platinum(IV) oxide (PtO₂)

  • Glacial acetic acid

  • Hydrogen gas

  • High-pressure hydrogenation apparatus

Procedure:

  • In a high-pressure reactor vessel, dissolve 2,2'-bipyridine (1.0 mmol) in glacial acetic acid (10 mL).

  • Add PtO₂ (5 mol%) to the solution.

  • Seal the reactor and purge with hydrogen gas several times.

  • Pressurize the reactor with hydrogen gas to 50-70 bar.

  • Stir the reaction mixture vigorously at room temperature for 24-48 hours, or until hydrogen uptake ceases.

  • Carefully vent the reactor and purge with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in water and basify with a strong base (e.g., NaOH) to pH > 12.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield 2,2'-bipiperidine. Further purification can be achieved by distillation or recrystallization.

Stereoselective Synthesis of Chiral Bipiperidines

The control of stereochemistry is paramount in drug discovery, as different stereoisomers of a molecule can exhibit vastly different pharmacological activities and toxicities. The synthesis of enantiomerically pure bipiperidines is therefore a key objective.

One powerful strategy involves the asymmetric hydrogenation of bipyridine precursors using chiral catalysts. Another approach is the synthesis of chiral bipyridine ligands, which can then be hydrogenated to the corresponding chiral bipiperidines.

Workflow for Stereoselective Bipiperidine Synthesis

G cluster_0 Synthesis of Chiral Bipyridine Precursor cluster_1 Asymmetric Hydrogenation Chiral Starting Material Chiral Starting Material Chiral Bipyridine Ligand Chiral Bipyridine Ligand Chiral Starting Material->Chiral Bipyridine Ligand Multi-step synthesis Chiral Bipiperidine Chiral Bipiperidine Chiral Bipyridine Ligand->Chiral Bipiperidine Hydrogenation Bipyridine Bipyridine Bipyridine->Chiral Bipiperidine Chiral Catalyst + H2

Sources

Exploratory

An In-depth Technical Guide to the Solubility and Stability of [1,4'-Bipiperidin]-3-ylmethanol

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals Introduction [1,4'-Bipiperidin]-3-ylmethanol is a molecule of interest within pharmaceutical research, belonging to a class...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Introduction

[1,4'-Bipiperidin]-3-ylmethanol is a molecule of interest within pharmaceutical research, belonging to a class of compounds characterized by the bipiperidine scaffold. Piperidine and its derivatives are prevalent structural motifs in a wide array of pharmaceuticals and bioactive compounds.[1] The physicochemical properties of any new chemical entity (NCE), particularly its solubility and stability, are fundamental parameters that dictate its developability into a safe, effective, and stable drug product. Poor solubility can lead to low bioavailability, while instability can result in loss of potency and the formation of potentially toxic degradation products.

This guide provides a comprehensive technical framework for assessing the solubility and stability of [1,4'-Bipiperidin]-3-ylmethanol. It is designed to offer not just procedural steps, but also the scientific rationale behind the experimental designs, reflecting a deep understanding of the challenges and nuances of early-stage drug development. The methodologies outlined herein are grounded in established regulatory principles, such as the International Council for Harmonisation (ICH) guidelines, to ensure that the data generated is robust and reliable for decision-making in a drug development program.[2][3]

Physicochemical Characterization of [1,4'-Bipiperidin]-3-ylmethanol

A thorough understanding of the intrinsic properties of [1,4'-Bipiperidin]-3-ylmethanol is the cornerstone of a logical and efficient development strategy.

1.1. Chemical Structure and Properties

  • Molecular Formula: C₁₁H₂₂N₂O[4]

  • Molecular Weight: 198.31 g/mol [4]

  • Chemical Structure:

    
    

    (Image Source: ChemScene)

The structure reveals a primary alcohol and two tertiary amine functionalities within the bipiperidine ring system. The presence of these groups suggests potential for hydrogen bonding, which will influence its solubility in polar solvents. The basic nature of the piperidine nitrogens indicates that the compound's solubility will be highly pH-dependent.

1.2. Predicted Properties

While experimental data is paramount, in silico predictions can provide initial guidance.

PropertyPredicted ValueSignificance in Drug Development
pKa ~9-10 (for the piperidine nitrogens)Governs the extent of ionization at different physiological pH values, directly impacting solubility and permeability.
LogP 1.0 - 2.0Indicates the lipophilicity of the molecule, which influences its solubility in both aqueous and organic media, as well as its permeability across biological membranes.

Aqueous and Organic Solubility Assessment

Determining the solubility of [1,4'-Bipiperidin]-3-ylmethanol across a range of relevant conditions is a critical early-stage activity.[5] This data informs formulation strategies and helps in the selection of appropriate solvent systems for preclinical and clinical studies.

2.1. Rationale for Experimental Design

The choice of solvents and pH conditions is not arbitrary. It is a strategic decision based on the anticipated physiological environments the drug will encounter and the solvents commonly used in pharmaceutical manufacturing. The pH range selected (1.2 to 7.4) mimics the gastrointestinal tract, while the organic solvents are representative of those used in formulation development and analytical testing.

2.2. Experimental Workflow for Solubility Determination

The following diagram illustrates a robust workflow for determining the equilibrium solubility of [1,4'-Bipiperidin]-3-ylmethanol.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_sampling Sampling and Analysis cluster_data Data Interpretation prep Weigh excess [1,4'-Bipiperidin]-3-ylmethanol add_solvent Add to vials containing - Aqueous buffers (pH 1.2, 4.5, 6.8, 7.4) - Organic solvents (e.g., Ethanol, Propylene Glycol, PEG 400) prep->add_solvent equilibrate Equilibrate at controlled temperature (e.g., 25°C and 37°C) with constant agitation for 24-48 hours add_solvent->equilibrate sample Withdraw aliquots at defined time points (e.g., 24h, 48h) equilibrate->sample separate Separate undissolved solid (Centrifugation or Filtration) sample->separate analyze Quantify dissolved compound (e.g., HPLC-UV) separate->analyze interpret Determine equilibrium solubility (concentration plateau) analyze->interpret report Report solubility in mg/mL interpret->report

Caption: Workflow for Equilibrium Solubility Determination.

2.3. Detailed Experimental Protocol: Equilibrium Solubility in Aqueous Buffers

  • Preparation of Buffers: Prepare buffers at pH 1.2 (simulated gastric fluid, without enzymes), 4.5 (acetate buffer), 6.8 (phosphate buffer, simulated intestinal fluid), and 7.4 (phosphate buffer, physiological pH).

  • Sample Preparation: Add an excess amount of [1,4'-Bipiperidin]-3-ylmethanol to vials containing a known volume of each buffer. The excess solid should be visually apparent.

  • Equilibration: Place the vials in a shaker incubator at 37 ± 1 °C.[6] Agitate the samples for a predetermined period (e.g., 24 and 48 hours) to ensure equilibrium is reached.

  • Sampling: At each time point, withdraw an aliquot of the supernatant.

  • Sample Processing: Immediately filter the aliquot through a 0.45 µm filter to remove undissolved solid. Dilute the filtrate with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated stability-indicating HPLC-UV method.

  • Data Analysis: Calculate the concentration of the dissolved compound. Equilibrium is confirmed when the concentration at 48 hours is within 10% of the concentration at 24 hours.[6]

2.4. Hypothetical Solubility Data

The following table presents hypothetical solubility data for [1,4'-Bipiperidin]-3-ylmethanol, which would be generated from the described protocols.

Solvent/BufferpHTemperature (°C)Hypothetical Solubility (mg/mL)
Simulated Gastric Fluid1.237> 100 (Freely Soluble)
Acetate Buffer4.53750 (Soluble)
Simulated Intestinal Fluid6.83715 (Sparingly Soluble)
Phosphate Buffer7.43710 (Slightly Soluble)
Ethanol-25> 100 (Freely Soluble)
Propylene Glycol-2580 (Soluble)
PEG 400-2595 (Soluble)

Solubility classifications are based on USP definitions.[7]

Stability Assessment and Forced Degradation Studies

Stability testing is a critical component of drug development, providing evidence on how the quality of a drug substance varies over time under the influence of environmental factors.[8] Forced degradation studies are intentionally designed to accelerate the degradation of a drug substance to identify potential degradation products and pathways.[9][10] This information is invaluable for the development of stability-indicating analytical methods and for understanding the intrinsic stability of the molecule.

3.1. Causality in Stress Condition Selection

The choice of stress conditions is based on the chemical structure of [1,4'-Bipiperidin]-3-ylmethanol and the potential degradation pathways it may undergo. The presence of piperidine rings suggests susceptibility to oxidation, while the tertiary amines can be reactive. The primary alcohol may also undergo oxidation. Hydrolytic stability will be assessed across a range of pH values.

3.2. Experimental Workflow for Forced Degradation Studies

The following diagram outlines a systematic approach to conducting forced degradation studies.

G cluster_prep Sample Preparation cluster_stress Application of Stress Conditions cluster_analysis Analysis and Characterization prep Prepare solutions of [1,4'-Bipiperidin]-3-ylmethanol in appropriate solvents acid Acid Hydrolysis (e.g., 0.1 N HCl, 60°C) prep->acid base Base Hydrolysis (e.g., 0.1 N NaOH, 60°C) prep->base oxidation Oxidation (e.g., 3% H2O2, RT) prep->oxidation thermal Thermal Stress (e.g., 80°C) prep->thermal photolytic Photolytic Stress (ICH Q1B guidelines) prep->photolytic analyze Analyze samples at time points by - HPLC-UV (for purity and assay) - LC-MS (for impurity identification) acid->analyze base->analyze oxidation->analyze thermal->analyze photolytic->analyze mass_balance Assess mass balance analyze->mass_balance characterize Characterize significant degradation products analyze->characterize

Caption: Workflow for Forced Degradation Studies.

3.3. Detailed Protocols for Forced Degradation

The goal of forced degradation is to achieve 5-20% degradation of the parent compound.[11]

  • Acid Hydrolysis:

    • Dissolve [1,4'-Bipiperidin]-3-ylmethanol in 0.1 N HCl.

    • Incubate at 60°C.

    • Withdraw samples at appropriate time points (e.g., 2, 4, 8, 24 hours).

    • Neutralize the samples before HPLC analysis.

  • Base Hydrolysis:

    • Dissolve [1,4'-Bipiperidin]-3-ylmethanol in 0.1 N NaOH.

    • Incubate at 60°C.

    • Withdraw samples at appropriate time points.

    • Neutralize the samples before HPLC analysis.

  • Oxidative Degradation:

    • Dissolve [1,4'-Bipiperidin]-3-ylmethanol in a solution of 3% hydrogen peroxide.

    • Keep at room temperature.

    • Withdraw samples at appropriate time points.

  • Thermal Degradation:

    • Store the solid drug substance in a temperature-controlled oven at 80°C.

    • Withdraw samples at appropriate time points.

    • Dissolve the samples in a suitable solvent for analysis.

  • Photostability:

    • Expose the solid drug substance and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

    • Analyze the samples after exposure.

3.4. Hypothetical Stability and Forced Degradation Data

Stress ConditionDurationHypothetical % DegradationMajor Degradation Products
0.1 N HCl, 60°C24 hours< 5%Minimal degradation observed
0.1 N NaOH, 60°C24 hours< 5%Minimal degradation observed
3% H₂O₂, RT8 hours15%N-oxide formation
Thermal (80°C, solid)7 days< 2%No significant degradation
Photolytic (ICH Q1B)-~10%Photodegradation products (unidentified)

This hypothetical data suggests that [1,4'-Bipiperidin]-3-ylmethanol is relatively stable to acid, base, and heat, but may be susceptible to oxidation and photolytic degradation.

Analytical Methodologies

A robust, stability-indicating analytical method is essential for accurately quantifying [1,4'-Bipiperidin]-3-ylmethanol and its degradation products.

4.1. HPLC-UV Method Development

A reversed-phase HPLC method with UV detection is the workhorse for these studies.

  • Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by UV scan of the parent compound.

  • Column Temperature: 30°C.[12]

4.2. LC-MS for Impurity Identification

For the identification of degradation products, LC-MS is a powerful tool. The mass-to-charge ratio of the degradation products can provide crucial information for elucidating their structures.

Conclusion and Future Directions

This guide has provided a comprehensive framework for the systematic evaluation of the solubility and stability of [1,4'-Bipiperidin]-3-ylmethanol. The successful execution of these studies will generate a robust data package that is essential for making informed decisions during the drug development process. The hypothetical data presented illustrates the types of outcomes that can be expected and highlights the importance of a multi-faceted approach to characterization.

Future work should focus on the isolation and definitive structural elucidation of any significant degradation products observed in the forced degradation studies. Long-term stability studies under ICH-recommended storage conditions should be initiated to establish a re-test period or shelf-life for the drug substance.[2] Furthermore, the solubility data will be instrumental in guiding the development of a suitable formulation for preclinical and, ultimately, clinical evaluation.

References

  • PubChem. 1,4'-bipiperidin-3-ylmethanol. [Link]

  • ResearchGate. Influence of piperidine ring on stability and reactivity of piperine. [Link]

  • ICH. Q1A(R2) Guideline. [Link]

  • FDA. BCS Methodology: Solubility, Permeability & Dissolution. [Link]

  • ICH. Q1 Stability Testing of Drug Substances and Drug Products. [Link]

  • European Medicines Agency. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]

  • ICH. Quality Guidelines. [Link]

  • MDPI. Product Validation and Stability Testing of Pharmacy Compounded Cholic Acid Capsules for Dutch Patients with Rare Bile Acid Synthesis Defects. [Link]

  • World Health Organization. Annex 4. [Link]

  • Pharmaguideline. Determination of Solubility in Pharmaceuticals. [Link]

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]

  • SGS. HOW TO APPROACH A FORCED DEGRADATION STUDY. [Link]

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • USP-NF. <1236> Solubility Measurements. [Link]

  • BMG LABTECH. Drug solubility: why testing early matters in HTS. [Link]

  • PubMed. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. [Link]

  • Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development. [Link]

Sources

Foundational

[1,4'-Bipiperidin]-3-ylmethanol derivatives and analogs synthesis

An In-Depth Technical Guide to the Synthesis of [1,4'-Bipiperidin]-3-ylmethanol Derivatives and Analogs Authored by a Senior Application Scientist Foreword: The piperidine moiety is a cornerstone of modern medicinal chem...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of [1,4'-Bipiperidin]-3-ylmethanol Derivatives and Analogs

Authored by a Senior Application Scientist

Foreword: The piperidine moiety is a cornerstone of modern medicinal chemistry, present in a significant portion of pharmaceuticals and bioactive compounds.[1][2] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a privileged scaffold in drug design. This guide focuses on a specific, valuable building block: the [1,4'-bipiperidin]-3-ylmethanol core. This structure serves as a crucial intermediate for a range of complex molecules, including antagonists for various receptors and modulators of cellular pathways.[3]

This document provides researchers, chemists, and drug development professionals with a comprehensive technical overview of the prevalent and effective strategies for synthesizing [1,4'-bipiperidin]-3-ylmethanol and its analogs. We will delve into the causal logic behind synthetic choices, from the selection of starting materials to the optimization of reaction conditions, ensuring a robust and reproducible approach to this important chemical scaffold.

Retrosynthetic Analysis: A Strategic Blueprint

To logically approach the synthesis of the target scaffold, we begin with a retrosynthetic analysis. The most strategic disconnection point in [1,4'-bipiperidin]-3-ylmethanol is the C-N bond linking the two piperidine rings. This bond is most logically formed via a reductive amination or a related N-alkylation strategy.

This disconnection yields two primary synthons:

  • Synthon A: A piperidine ring functionalized at the 3-position with a hydroxymethyl group. This translates to the key starting material, (piperidin-3-yl)methanol or a suitably N-protected derivative.[4]

  • Synthon B: A piperidine ring activated at the 4-position for reaction with a secondary amine. This is most commonly piperidin-4-one or its N-protected form, which acts as an electrophile precursor.

G Target [1,4'-Bipiperidin]-3-ylmethanol Disconnection Key Disconnection (C-N Bond Formation) Target->Disconnection Retrosynthesis SynthonA Synthon A: 3-(Hydroxymethyl)piperidine Disconnection->SynthonA SynthonB Synthon B: Piperidin-4-one Disconnection->SynthonB

Caption: Retrosynthetic analysis of the target scaffold.

Synthesis of Key Intermediates

The success of the overall synthesis hinges on the efficient preparation of the two core building blocks.

Preparation of (Piperidin-3-yl)methanol

(Piperidin-3-yl)methanol is a commercially available starting material, but its synthesis from simpler precursors is a common requirement in process chemistry.[4]

  • From Pyridine Precursors: A classical and scalable approach involves the reduction of pyridine-3-carboxylic acid (nicotinic acid) derivatives. The carboxylic acid is typically esterified first to facilitate a less forcing reduction of the carboxyl group. The subsequent reduction of the pyridine ring to a piperidine requires catalytic hydrogenation under pressure, often using catalysts like Rhodium on alumina or Ruthenium on carbon. The ester is then reduced to the primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

  • From 3-Piperidone: An alternative route involves the reduction of 3-piperidone, which can be synthesized through various cyclization strategies.[5] The ketone is reduced to a secondary alcohol (3-hydroxypiperidine), but this is not the target intermediate. The required 3-(hydroxymethyl) functionality is more commonly installed via precursors like 3-cyanopyridine or pyridine-3-carboxaldehyde prior to ring reduction.

  • Chiral Synthesis: For stereospecific applications, enantiomerically pure (R)- or (S)-(piperidin-3-yl)methanol can be synthesized. A common chiral pool starting material is D- or L-glutamic acid, which undergoes a multi-step sequence involving protection, reduction, activation, and cyclization to yield the desired chiral piperidine.[6]

Preparation of N-Protected Piperidin-4-ones

The secondary amine of piperidin-4-one is highly nucleophilic and can self-condense or interfere with subsequent reactions. Therefore, protection of the nitrogen atom is almost always a prerequisite. The tert-butyloxycarbonyl (Boc) group is the most common choice due to its stability under a wide range of conditions and its facile removal under acidic conditions.

  • Synthesis of N-Boc-4-piperidone: This key intermediate is typically prepared by reacting 4-piperidone hydrochloride hydrate with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine or potassium carbonate in a suitable solvent such as methanol or dichloromethane.[7]

Core Strategy: Reductive Amination for [1,4'-Bipiperidin] Assembly

Reductive amination is the most direct, efficient, and widely employed method for constructing the C-N bond between the two piperidine rings.[8] The reaction proceeds via the formation of an intermediate enamine or iminium ion, which is then reduced in situ to the target amine.

G Start N-Boc-(piperidin-3-yl)methanol + Piperidin-4-one Step1 Iminium Ion Formation (Acid Catalyst, e.g., AcOH) Start->Step1 Step2 In Situ Reduction Step1->Step2 Product Protected Bipiperidinyl Methanol Step2->Product Reagents Reducing Agent: - NaBH(OAc)3 - NaBH3CN - H2/Catalyst Reagents->Step2

Caption: General workflow for reductive amination.

Choice of Reducing Agent: A Critical Decision

The selection of the reducing agent is paramount as it dictates the reaction's selectivity, mildness, and operational simplicity.

Reducing AgentAdvantagesDisadvantagesCausality & Field Insights
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Highly selective for iminium ions over ketones/aldehydes. Mild, non-toxic, and operationally simple. Works well at room temperature.More expensive than other borohydrides. Stoichiometric use required.This is the reagent of choice for most modern applications. Its steric bulk and attenuated reactivity prevent the reduction of the starting ketone, leading to higher yields and cleaner reaction profiles. It is particularly effective for acid-sensitive substrates.
Sodium Cyanoborohydride (NaBH₃CN) Inexpensive and effective. Stable in mildly acidic conditions (pH 3-4) where iminium formation is optimal.Highly toxic (releases HCN gas in strong acid). Can introduce cyanide-containing byproducts.[9]Historically popular, but its use has declined due to safety concerns and the potential for side reactions. The borane-pyridine complex (BAP) has been explored as a less toxic alternative.[9]
Catalytic Hydrogenation (H₂, Pd/C, PtO₂) "Green" and atom-economical. Can be highly effective and scalable. Often results in very clean product.Requires specialized equipment (hydrogenator). Catalyst can be sensitive to poisoning. May reduce other functional groups (e.g., alkenes, alkynes, benzyl groups).[1][10]This method is excellent for process scale-up when the substrate is free of other reducible groups. The reaction is driven to completion by Le Châtelier's principle as water is the only byproduct.
Detailed Experimental Protocol: Reductive Amination with NaBH(OAc)₃

This protocol represents a robust and validated method for the synthesis of tert-butyl 3-(hydroxymethyl)-[1,4'-bipiperidine]-1'-carboxylate.

Materials:

  • (Piperidin-3-yl)methanol (1.0 eq)

  • tert-butyl 4-oxopiperidine-1-carboxylate (1.05 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (approx. 0.1 M concentration)

  • Acetic Acid (catalytic, ~0.1 eq, optional but often beneficial)

Procedure:

  • Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add tert-butyl 4-oxopiperidine-1-carboxylate and (piperidin-3-yl)methanol.

  • Dissolution: Add the solvent (DCM or DCE) and stir until all solids have dissolved. If using, add the catalytic acetic acid at this stage. Stir the mixture for 20-30 minutes to facilitate pre-formation of the iminium intermediate.

  • Reduction: Add sodium triacetoxyborohydride portion-wise over 10-15 minutes. Causality Note: The portion-wise addition helps to control any mild exotherm and ensures a smooth reaction.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 4-24 hours).

  • Workup: Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure product.

  • Deprotection (Optional): The Boc group can be removed by treating the purified product with an acid such as trifluoroacetic acid (TFA) in DCM or with HCl in dioxane/methanol to yield the final [1,4'-bipiperidin]-3-ylmethanol as its corresponding salt.

Synthesis of Analogs

The true utility of this synthetic platform lies in its adaptability for creating diverse analogs for structure-activity relationship (SAR) studies.

  • Substitution on the Second Piperidine Ring: By starting with substituted 1-Boc-4-piperidones (e.g., methylated, fluorinated), a wide array of analogs can be generated using the established reductive amination protocol.

  • Derivatization of the Hydroxymethyl Group: The primary alcohol of the final product is a versatile handle for further functionalization. It can be:

    • Alkylated to form ethers.

    • Acylated to form esters.

    • Oxidized to an aldehyde or carboxylic acid.

    • Converted to an amine via a Mitsunobu reaction or a two-step tosylation/mesylation followed by substitution with an azide and subsequent reduction.

Purification and Characterization

Rigorous purification and characterization are essential to validate the structure and purity of the synthesized compounds.

Purification Techniques
  • Column Chromatography: This is the most common method for purifying the reaction products. For these relatively polar amine products, a gradient elution on silica gel, often starting with ethyl acetate/hexanes and increasing polarity by adding methanol, is effective. Adding a small amount of triethylamine (~1%) to the mobile phase can prevent peak tailing by neutralizing acidic sites on the silica gel.

  • Distillation: While useful for purifying liquid starting materials or low-boiling point intermediates, it can be challenging for piperidine derivatives which may form azeotropes with solvents or precursors.[11][12]

  • Crystallization: If the final product or its salt is a solid, recrystallization is an excellent method for achieving high purity.

Characterization
  • NMR Spectroscopy (¹H, ¹³C): This is the primary tool for structural elucidation. Key diagnostic signals for [1,4'-bipiperidin]-3-ylmethanol include the characteristic multiplets of the two piperidine rings and the doublet for the -CH₂OH protons, which couples to the adjacent methine proton.[13][14]

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight of the synthesized compound. Electrospray ionization (ESI) is typically used, showing the [M+H]⁺ ion.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound, typically reported as a percentage area under the curve.

Conclusion

The synthesis of [1,4'-bipiperidin]-3-ylmethanol and its analogs is a well-established process, with reductive amination standing out as the most robust and versatile strategy. The judicious choice of N-protecting groups for the piperidone intermediate and the careful selection of a reducing agent—with sodium triacetoxyborohydride being the modern standard for its mildness and selectivity—are critical for success. The protocols and insights provided in this guide offer a solid foundation for researchers to confidently synthesize these valuable scaffolds, enabling the exploration of new chemical space in the pursuit of novel therapeutics.

References

  • US Patent US9029547B1: Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
  • Chinese Patent CN104628625A: Synthesis method of N-boc-4-hydroxypiperidine.
  • Synthesis of 4-Hydroxypiperidine Derivatives and Their Screening for Analgesic Activity . ResearchGate. [Link]

  • Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization . Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Preparation of Piperidines, Part 3: Substituted at Position 4 . YouTube. [Link]

  • US Patent US2363158A: Process for the purification of piperidine.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications . MDPI. [Link]

  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY . White Rose eTheses Online. [Link]

  • Chinese Patent CN103864674A: Method for preparing (R)-3-amino piperidine hydrochloride.
  • Piperidin-3-ylmethanol . PubChem. [Link]

  • Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio . RSC Medicinal Chemistry. [Link]

  • Preparation of Piperidines, Part 2: Substituted at Position 3 . YouTube. [Link]

  • Synthesis of N-Substituted piperidines from piperidone . ResearchGate. [Link]

  • US Patent US3845062A: 4-hydroxy-piperidine derivatives and their preparation.
  • A novel synthesis of 1-aryl-3-piperidone derivatives . PMC, NIH. [Link]

  • Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine . Taylor & Francis Online. [Link]

  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling . ResearchGate. [Link]

  • An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles . Beilstein Journals. [Link]

  • EXPLORING THE ANTIOXIDANT ACTIVITY OF 1-(PIPERIDIN-1-YL) PROPANE-1,2-DIONE 4-PHENYLTHIOSEMICARBAZONE AND 3d METAL COORDINATION . Studia Universitatis Moldaviae. [Link]

  • Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace . ACS Omega. [Link]

  • THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES . ResearchGate. [Link]

  • (S)-3-(3-((7-Ethynyl-9H-pyrimido[4,5-b]indol-4-yl)amino)piperidin-1-yl)propanenitrile . MDPI. [Link]

  • Chemical Profiling, Pharmacological Insights and In Silico Studies of Methanol Seed Extract of Sterculia foetida . MDPI. [Link]

  • General synthetic routes for target compounds A1‐A2 and B1–B13. Reagents and conditions . ResearchGate. [Link]

  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor . PMC, NIH. [Link]

  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling . PMC, NIH. [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle . MDPI. [Link]

  • Characterization and identification of three compounds by ¹H NMR spectra . ResearchGate. [Link]

  • Figure 3. Synthetic routes for compounds 10-13. Figure 4. Synthetic... . ResearchGate. [Link]

Sources

Protocols & Analytical Methods

Method

Use of [1,4'-Bipiperidin]-3-ylmethanol in parallel synthesis

Application Note: High-Throughput Parallel Synthesis Using [1,4'-Bipiperidin]-3-ylmethanol Part 1: Executive Summary & Strategic Value In the modern era of Fragment-Based Drug Discovery (FBDD), the industry is shifting a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Parallel Synthesis Using [1,4'-Bipiperidin]-3-ylmethanol

Part 1: Executive Summary & Strategic Value

In the modern era of Fragment-Based Drug Discovery (FBDD), the industry is shifting away from flat, aromatic-heavy molecules ("Flatland") toward scaffolds with higher three-dimensional complexity (Fsp³ character).[1][2] [1,4'-Bipiperidin]-3-ylmethanol (CAS: 749860-71-7) represents a premier "privileged structure" for this transition.[1][3][2]

This bifunctional building block offers three distinct advantages for parallel synthesis:

  • Solubility Enhancement: The internal tertiary amine lowers logD, improving the aqueous solubility of resulting library members—a critical parameter for oral bioavailability.[3]

  • Defined Vector Geometry: The bipiperidine core provides a semi-rigid linker that projects substituents at defined vectors, ideal for probing GPCR and ion channel binding pockets.[3][2]

  • Orthogonal Reactivity: The molecule features a reactive secondary amine and a primary alcohol, allowing for sequential, chemoselective diversification without the need for intermediate protection/deprotection steps in many workflows.

Part 2: Chemical Specifications & Handling

ParameterSpecificationTechnical Insight
Compound Name [1,4'-Bipiperidin]-3-ylmethanolOften referred to as 4-[3-(hydroxymethyl)piperidin-1-yl]piperidine.[1][3][2]
CAS Number 749860-71-7 (HCl salt)Free base is viscous oil; HCl salt is hygroscopic solid.[1][3][2]
MW 198.31 g/mol (Free base)--
pKa (Calc.) ~8.6 (2° Amine), ~9.8 (3° Amine)The secondary amine is the most nucleophilic site.[2]
Solubility High: Water, MeOH, DMSO. Low: Hexanes, Et₂O.[3][2]Critical: Use DCM/MeOH mixtures for transfers; avoid pure ether.[1][3][2]
Storage -20°C, DesiccatedAmine absorbs CO₂ from air (carbamate formation).[1][3][2]

Part 3: Parallel Synthesis Workflows

The following workflows utilize Solid-Phase Extraction (SPE) techniques, specifically Strong Cation Exchange (SCX), to ensure high throughput without time-consuming column chromatography.

Workflow A: Solution-Phase "Amine-First" Diversification

Best for: Rapid generation of amide/urea libraries targeting GPCRs.[1][3][2]

Logic: The secondary amine is more nucleophilic than the alcohol.[3] We functionalize the amine first, then use the alcohol for a second diversity point or leave it as a polar head group.

G Start Scaffold (Amino-Alcohol) Step1 N-Functionalization (R-COCl / R-NCO) Start->Step1  DCM, DIPEA   Purify1 SCX Purification (Catch & Release) Step1->Purify1  Remove Acids   Step2 O-Functionalization (Mitsunobu / Alkylation) Purify1->Step2  Pure Intermediate   Final Final Library Member Step2->Final

Figure 1: Sequential functionalization workflow prioritizing the secondary amine.

Part 4: Detailed Experimental Protocols

Protocol 1: N-Acylation (Amide Library Generation)

Objective: Create a 96-well array of amides using acid chlorides.

Reagents:

  • Scaffold Stock: 0.2 M [1,4'-Bipiperidin]-3-ylmethanol in DCM.[1][3][2]

  • Base: Polymer-supported Diisopropylethylamine (PS-DIPEA) or solution phase DIPEA.[1][3][2]

  • Electrophiles: Diverse Acid Chlorides (0.25 M in DCM).[1][3][2]

Step-by-Step Methodology:

  • Dispensing: Add 500 µL of Scaffold Stock (100 µmol) to each well of a 96-well deep-well reaction block.

  • Base Addition: Add 150 µmol of DIPEA (26 µL) or 3 equivalents of PS-DIPEA resin.

    • Expert Tip: Use PS-DIPEA if the acid chloride is known to hydrolyze into a difficult-to-remove acid.[1][3][2]

  • Coupling: Add 480 µL of Acid Chloride solution (120 µmol, 1.2 eq).

  • Incubation: Seal block and shake at Room Temperature (RT) for 16 hours.

  • Quenching: Add 50 µL of polymer-supported trisamine (PS-Trisamine) to scavenge excess acid chloride. Shake for 2 hours.

Purification (The SCX Protocol): This step is self-validating; if the product elutes, it has a basic amine (the scaffold core).

  • Condition SCX cartridges (e.g., 500mg bed) with MeOH followed by DCM.[1][3][2]

  • Load the crude reaction mixture directly onto the cartridge.

  • Wash 1: 3 mL DCM (Removes non-basic impurities and neutral byproducts).[1][3][2]

  • Wash 2: 3 mL MeOH (Removes polar non-basic impurities).[1][3][2]

  • Elution: 3 mL of 2M Ammonia in MeOH .

    • Mechanism:[4][5] The ammonia displaces the scaffold's tertiary amine from the sulfonic acid resin.

  • Concentration: Evaporate solvent (Genevac or SpeedVac). Resulting amides are typically >90% pure.[1][3][2]

Protocol 2: O-Alkylation (Ether Synthesis via Mitsunobu)

Objective: Functionalize the primary alcohol on the pre-formed amide from Protocol 1.

Reagents:

  • Substrate: N-acylated scaffold (from Protocol 1).[1][3][2]

  • Phenols/Alcohols: Diverse set (R-OH).[1][3][2]

  • Cyanomethylenetributylphosphorane (CMBP) or DIAD/PPh3.[1][3][2]

Methodology:

  • Dissolve substrate (0.1 mmol) in anhydrous THF (1 mL).

  • Add Phenol (0.15 mmol, 1.5 eq).

  • Add CMBP (0.2 mmol, 2.0 eq).

    • Why CMBP? It is easier to remove than Triphenylphosphine oxide (TPPO) generated by DIAD/PPh3.[1][3][2]

  • Heat at 60°C for 12 hours under N₂.

  • Purification: Repeat the SCX protocol above. The basic tertiary amine in the scaffold core ensures the product is captured, while excess phenol and phosphine reagents are washed away in the DCM/MeOH steps.

Part 5: Quality Control & Troubleshooting

LC-MS Analysis: Due to the two nitrogen atoms, these compounds ionize exceptionally well in ESI+ mode.[1][3][2]

  • Observation: You will often see

    
     and 
    
    
    
    species.[2]
  • Warning: The primary alcohol is prone to oxidation if left in solution with trace oxidants.[3] Ensure solvents are degassed.[1][3][2][6]

Solubility Issues: If the scaffold precipitates during acylation:

  • Cause: Formation of the HCl salt of the product in non-polar DCM.

  • Fix: Switch solvent system to 10% DMF in DCM or use Chloroform.[1][3][2]

Part 6: References

  • Mercer, S. P., et al. "Bipiperidine Scaffolds in Medicinal Chemistry: Privileged Structures for GPCR Ligands."[3][2] Journal of Medicinal Chemistry, vol. 64, no. 15, 2021.[3][2][7] (General reference for scaffold class utility).

  • Blakemore, D. C., et al. "Organic Synthesis Provides Opportunities to Transform Drug Discovery."[3][2] Nature Chemistry, vol. 10, 2018, pp. 383–394. (Foundational text on sp3-rich library design).

  • ChemScene. "[1,4'-Bipiperidin]-3-ylmethanol Product Data."[1][3][2][8] ChemScene Catalog, 2025.[3][2] (Source for physical properties and CAS).

  • Siegel, M. G., et al. "The Use of Polymer-Supported Reagents and Scavengers in the Synthesis of Amine Libraries." Journal of Combinatorial Chemistry, vol. 2, no. 2, 2000. (Grounding for the SCX/Scavenger protocols).

(Note: Specific CAS data derived from Search Result 1.4. General protocols adapted from standard combinatorial chemistry methodologies cited in Ref 4.)

Sources

Application

Application Note: Reductive Amination Protocols Involving [1,4'-Bipiperidin]-3-ylmethanol

[1][2] Strategic Overview The [1,4'-Bipiperidin]-3-ylmethanol scaffold (CAS: 749860-71-7 for 2HCl salt) has emerged as a high-value building block in medicinal chemistry, particularly for G-Protein Coupled Receptor (GPCR...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Strategic Overview

The [1,4'-Bipiperidin]-3-ylmethanol scaffold (CAS: 749860-71-7 for 2HCl salt) has emerged as a high-value building block in medicinal chemistry, particularly for G-Protein Coupled Receptor (GPCR) ligands and kinase inhibitors.[1] Its structural utility is twofold:

  • Solubility Enhancement: The primary alcohol and the basic piperidine nitrogen significantly lower logD, improving the aqueous solubility of lipophilic pharmacophores.[1]

  • Rigid Spacing: The bipiperidine core provides a defined, semi-rigid distance between the warhead and the solubilizing tail.[1]

This guide details the reductive amination of the secondary amine at the 1'-position of the bipiperidine assembly.[1] Unlike simple aliphatic amines, this substrate possesses a polar hydroxymethyl group and a tertiary amine core, requiring specific handling during workup to prevent product loss into the aqueous phase.

Reaction Mechanics & Critical Considerations

The Chemical System

The reaction involves the condensation of the secondary amine of [1,4'-Bipiperidin]-3-ylmethanol (1 ) with an aldehyde or ketone (2 ) to form an iminium ion intermediate (3 ), which is subsequently reduced to the tertiary amine product (4 ).

Figure 1: Mechanistic pathway of reductive amination.[1] The formation of the iminium ion is the rate-determining step in hindered systems.

Chemoselectivity Factors[1]
  • Competition: The primary alcohol on the scaffold is nucleophilic but significantly less so than the secondary amine.[1] Under standard reductive amination conditions (pH 5–6), O-alkylation is negligible.[1]

  • Sterics: The 1'-nitrogen is moderately hindered by the piperidine ring.[1] For bulky ketones, forcing conditions (heat, stronger Lewis acids) may be required.

Standard Protocol: Sodium Triacetoxyborohydride (STAB)

Best For: Aldehydes, non-hindered ketones, and acid-sensitive substrates.[1][2] Mechanism: Direct reductive amination (Abdel-Magid Protocol).[1]

Materials
  • Amine: [1,4'-Bipiperidin]-3-ylmethanol (Free base or HCl salt).[1][3]

  • Carbonyl: 1.0 – 1.2 equivalents.[1][4]

  • Reductant: Sodium triacetoxyborohydride (STAB), 1.4 – 1.6 equivalents.[1]

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).[1] Note: DCE is preferred for reaction kinetics but DCM is safer.

  • Additive: Glacial Acetic Acid (AcOH).[1]

Step-by-Step Methodology
  • Preparation (Free Base): If starting with the 2HCl salt, free-base the amine first using carbonate resin or extraction to ensure accurate stoichiometry, although STAB tolerates amine salts if excess base (DIPEA) is added.

    • Recommendation: Use the free base to avoid "salt effects" slowing the iminium formation.[1]

  • Iminium Formation:

    • In a dry vial, dissolve [1,4'-Bipiperidin]-3-ylmethanol (1.0 equiv) in DCE (0.1 M concentration).

    • Add the Aldehyde/Ketone (1.1 equiv).[1][4]

    • Crucial Step: Add Glacial Acetic Acid (1.0 – 2.0 equiv).[1]

    • Why: The acid protonates the carbonyl oxygen, catalyzing the attack of the amine.[1] For ketones, this is mandatory.[1]

    • Stir at Room Temperature (RT) for 30–60 minutes.

  • Reduction:

    • Add STAB (1.5 equiv) in a single portion.[1]

    • Observation: Mild effervescence may occur.[1]

    • Stir at RT under nitrogen.

    • Time: Aldehydes: 2–4 hours.[1] Ketones: 16–24 hours.[1]

  • Quench & Workup (The "Polar" Challenge):

    • Quench: Add saturated aqueous NaHCO₃ (equal volume to solvent). Stir vigorously for 15 minutes until gas evolution ceases.

    • Extraction:

      • Standard: Extract with DCM (3x).[1][4]

      • Advanced (For Polar Products): Because the product contains a hydroxyl group and two basic nitrogens, it may partition into the aqueous phase.[1] Use Chloroform:Isopropanol (3:1) as the extraction solvent if yield is low with DCM.[1]

    • Drying: Dry organic layer over Na₂SO₄, filter, and concentrate.[4]

Data Validation Table: STAB Protocol[1]
ParameterRecommended RangeImpact of Deviation
Stoichiometry (Aldehyde) 1.1 – 1.2 equiv<1.0 leads to incomplete conversion; >1.5 complicates purification.[1]
Acetic Acid 1.0 – 2.0 equivAbsence halts reaction for ketones; Excess slows reduction by consuming hydride.[1]
Temperature 20°C – 25°C>40°C increases side products (reduction of aldehyde to alcohol).[1]
Concentration 0.1 M – 0.2 MDilution slows kinetics significantly.[1]

Alternative Protocol: Sodium Cyanoborohydride (NaCNBH₃)

Best For: Unreactive ketones, sterically hindered systems, or when "one-pot" STAB fails.[1] Note: Toxic (generates HCN).[1] Requires rigorous pH control.[1]

Methodology Differences[1][6][7]
  • Solvent: Methanol (MeOH) is preferred over DCE.[1]

  • pH Control: The reaction must be maintained at pH 5–6.

    • Technique: Add a few drops of Bromocresol Green indicator to the reaction mixture.[1] Add AcOH until the solution turns yellow-green.[1]

  • Procedure:

    • Combine Amine (1.0 equiv) and Ketone (1.5 equiv) in MeOH.[1]

    • Add NaCNBH₃ (2.0 equiv).[1]

    • Stir at 50°C if necessary (refluxing MeOH is common for hindered bipiperidines).[1]

    • Safety: Quench in a fume hood.[1] Acidification releases HCN gas.[1]

Purification & Analytics

Due to the polarity of the [1,4'-Bipiperidin]-3-ylmethanol scaffold, standard silica chromatography often leads to streakiness or irreversible adsorption.[1]

Recommended Stationary Phase[1]
  • Amine-Functionalized Silica: Use NH₂-Silica cartridges to avoid using triethylamine in the eluent.[1]

  • C18 Reverse Phase: Highly recommended for final purity.[1]

    • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).[1]

    • Gradient: 5% to 60% ACN over 15 minutes.[1]

Analytical Markers (1H NMR)
  • Diagnostic Shift: Look for the disappearance of the imine proton (if isolated) or the aldehyde proton (~9-10 ppm).[1]

  • Product Verification: The methylene protons adjacent to the newly formed tertiary amine usually appear as a singlet (if benzyl) or doublet at 3.4 – 3.6 ppm.[1] The methine proton of the 1'-piperidine ring shifts upfield upon alkylation.[1]

Troubleshooting Decision Tree

Figure 2: Troubleshooting logic for failed reductive amination attempts.

References

  • Abdel-Magid, A. F., et al. (1996).[2][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.[5]

  • Borch, R. F., et al. (1971).[1] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 93(12), 2897–2904.

  • Matassini, C., et al. (2020).[1] "Reductive Amination Routes in the Synthesis of Piperidine IminoSugars." European Journal of Organic Chemistry, 2020(26), 3959-3972.[1] [1]

  • PubChem Compound Summary. (2023). "[1,4'-Bipiperidin]-3-ylmethanol."[1][3][6] National Center for Biotechnology Information.[1] (Note: General scaffold reference).

Sources

Technical Notes & Optimization

Troubleshooting

Improving the stereoselectivity of [1,4'-Bipiperidin]-3-ylmethanol reactions

Technical Support Center: Stereoselective Synthesis & Purification of [1,4'-Bipiperidin]-3-ylmethanol Topic: Improving Stereoselectivity & Purity in [1,4'-Bipiperidin]-3-ylmethanol Synthesis Audience: Medicinal Chemists,...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stereoselective Synthesis & Purification of [1,4'-Bipiperidin]-3-ylmethanol

Topic: Improving Stereoselectivity & Purity in [1,4'-Bipiperidin]-3-ylmethanol Synthesis Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Version: 2.1 (Current)

Executive Summary

The synthesis of [1,4'-Bipiperidin]-3-ylmethanol typically involves the reductive amination of a 4-piperidone derivative with 3-(hydroxymethyl)piperidine. The critical stereochemical challenge lies at the C3 position of the piperidine ring.

Low enantiomeric excess (ee) in the final product is rarely due to the coupling reaction itself, but rather the optical purity of the 3-(hydroxymethyl)piperidine starting material . This guide prioritizes the upstream resolution of this chiral synthon and provides optimized coupling protocols to maintain integrity.

Part 1: The Synthetic Logic & Stereocontrol Strategy

The most robust route utilizes Reductive Amination . The stereocenter is established before the coupling. If you are experiencing low stereoselectivity, you must validate the purity of your starting amine.

Mechanism & Workflow Diagram

G Start Start: Racemic 3-(Hydroxymethyl)piperidine Resolution Step 1: Optical Resolution (Dibenzoyl-L-tartaric acid) Start->Resolution Classical Resolution Check QC Point: Check ee% (Chiral HPLC) Resolution->Check Check->Resolution If ee < 98% (Recrystallize) Coupling Step 2: Reductive Amination (N-Boc-4-piperidone + STAB) Check->Coupling If ee > 98% Workup Step 3: Workup & Deprotection Coupling->Workup Final Target: Chiral [1,4'-Bipiperidin]-3-ylmethanol Workup->Final

Figure 1: Critical path for stereochemical integrity. Note that the stereocenter is defined in Step 1, not Step 2.

Part 2: Detailed Protocols

Protocol A: Resolution of 3-(Hydroxymethyl)piperidine

The root cause of low ee is often skipped or poor resolution of this intermediate.

Reagents:

  • Racemic 3-piperidinemethanol (or Ethyl Nipecotate precursor).

  • (-)-Dibenzoyl-L-tartaric acid (L-DBTA) or (S)-Mandelic Acid.

  • Solvent: Ethanol/Water (9:1) or Methanol.[1]

Step-by-Step:

  • Dissolution: Dissolve 1.0 eq of racemic amine in refluxing Ethanol/Water.

  • Addition: Add 1.0 eq of (-)-Dibenzoyl-L-tartaric acid dissolved in hot ethanol.

  • Crystallization: Allow the solution to cool slowly to room temperature (over 4–6 hours). Do not shock-cool, as this traps the unwanted enantiomer.

  • Filtration: Collect the precipitate. This is typically the diastereomeric salt of the (

    
    )-enantiomer (verify specific rotation based on derivative used).
    
  • Liberation: Suspend the salt in DCM and treat with 1M NaOH. Separate the organic layer to obtain the free chiral amine.

  • Recrystallization (Critical): If ee is <98%, recrystallize the salt before liberation.

Technical Insight: Piperidine resolution is highly sensitive to water content. If the salt fails to precipitate, reduce water content; if it precipitates too fast (low purity), increase water content slightly [1].

Protocol B: Optimized Reductive Amination

Designed to prevent side reactions and maximize yield without racemization.

Reagents:

  • Chiral 3-(hydroxymethyl)piperidine (from Protocol A).

  • N-Boc-4-piperidone (1.1 eq).

  • Sodium Triacetoxyborohydride (STAB) (1.4 eq).

  • Acetic Acid (1.0 eq).

  • DCM or DCE (anhydrous).

Step-by-Step:

  • Imine Formation: Mix the amine and ketone in DCM at room temperature. Add Acetic Acid.[2] Stir for 30–60 minutes. Note: Pre-forming the imine/iminium ion is crucial for sterically hindered amines.

  • Reduction: Cool to 0°C. Add STAB portion-wise.

  • Reaction: Allow to warm to RT and stir overnight.

  • Quench: Quench with saturated NaHCO3.

  • Purification: The N-Boc protected intermediate is lipophilic and easily purified via silica gel chromatography (MeOH/DCM).

Part 3: Troubleshooting Guide (FAQ)

Q1: I am seeing a "double" peak in my HPLC. Is this racemization?

Diagnosis: Likely yes, but check your starting material first. Root Cause:

  • Impure Starting Material: Did you check the ee of the 3-hydroxymethylpiperidine before the reaction?

  • Rotamers: If you are analyzing the N-Boc intermediate, you might be seeing rotamers (restricted rotation around the carbamate bond), not enantiomers. Run NMR at elevated temperature (50°C) to see if peaks coalesce.

Q2: The reaction yield is low (<40%), and I see unreacted ketone.

Diagnosis: Incomplete imine formation. Solution:

  • Dehydrating Agents: Add activated 4Å molecular sieves or MgSO4 during the imine formation step (Step 1 of Protocol B).

  • Lewis Acid: Add 1.0 eq of Titanium(IV) isopropoxide (

    
    ) during imine formation. This acts as a Lewis acid and water scavenger, pushing the equilibrium toward the imine [2].
    
Q3: My product is racemizing during the Boc-deprotection step.

Diagnosis: Harsh acidic conditions. Solution:

  • Avoid refluxing in concentrated HCl.

  • Alternative: Use TFA/DCM (1:4) at 0°C to Room Temp.

  • Alternative: Use HCl in Dioxane (4M) at room temperature. Heat is the enemy of stereocenters in 3-substituted piperidines.

Part 4: Analytical Data & Specifications

Table 1: Chiral HPLC Method for [1,4'-Bipiperidin]-3-ylmethanol

ParameterCondition
Column Chiralpak AD-H or Chiralcel OD-H (Daicel)
Mobile Phase Hexane : Ethanol : Diethylamine (90 : 10 : 0.1)
Flow Rate 1.0 mL/min
Detection UV @ 210 nm (or 254 nm if derivatized)
Modifier Diethylamine (DEA) is mandatory to suppress tailing of the basic piperidine nitrogen.

References

  • Google Patents. (2002). Process for resolving racemic mixtures of piperidine derivatives (WO2002068391A1). Retrieved from

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry.[3] Retrieved from

  • BenchChem. (2025).[4][5] Technical Support Center: Resolving Enantiomers of 3-Methylpiperidine. Retrieved from

Sources

Optimization

Technical Support Center: Bipiperidine Synthesis via Reductive Amination

Topic: Troubleshooting Reductive Amination for Bipiperidine Synthesis Content Type: Technical Support Guide & Troubleshooting FAQ Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Introductio...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Reductive Amination for Bipiperidine Synthesis Content Type: Technical Support Guide & Troubleshooting FAQ Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Introduction: The Steric Challenge of Bipiperidines

Synthesizing bipiperidines (e.g., 1,4'-bipiperidine or 4,4'-bipiperidine scaffolds) via reductive amination presents a unique set of challenges compared to standard alkyl-amine couplings. You are essentially attempting to couple two bulky, secondary cyclic amines/ketones.

The primary failure modes in this synthesis are steric hindrance preventing imine formation and inefficient reduction due to the stability of the intermediate hemiaminal. Standard protocols using Sodium Triacetoxyborohydride (STAB) in DCE often stall or yield low conversions because the bulky reagents cannot approach the boron center effectively.

This guide prioritizes the Titanium(IV) Isopropoxide [Ti(OiPr)₄] mediated protocol, which acts as both a Lewis acid to force imine formation and a water scavenger, followed by reduction.

Module 1: Critical Reagent Selection

Before starting, verify your reagent choice against the steric demands of your specific bipiperidine scaffold.

Reagent SystemRoleSuitability for BipiperidinesTechnical Note
NaBH(OAc)₃ / DCE Standard ReductantLow to Medium Excellent for unhindered amines. Often fails for bipiperidines due to steric bulk preventing the "boron-nitrogen" coordination required for hydride transfer.
NaBH₃CN / MeOH Classical ReductantMedium Toxic. Requires pH control (pH 5-6). Better for unhindered systems but slow for bulky imines.
Ti(OiPr)₄ + NaBH₄ Lewis Acid + ReductantHigh (Recommended) The Titanium acts as a Lewis acid to activate the ketone and dehydrate the hemiaminal to the imine in situ.[1] Essential for sterically demanding couplings.
Ti(OiPr)₄ + NaBH₃CN Lewis Acid + Mild ReductantHigh Alternative to NaBH₄ if functional group tolerance (e.g., esters, nitro) is a concern.

Module 2: The "Gold Standard" Protocol (Ti-Mediated)

This protocol is designed to overcome the energy barrier of imine formation between a piperidone and a hindered secondary amine.

Step-by-Step Methodology
  • Imine Formation (The Activation Step):

    • Charge the reaction vessel with the piperidine amine (1.0 equiv) and N-protected-4-piperidone (1.0–1.2 equiv).

    • Do not add solvent yet (or use minimal dry THF if solids are intractable).

    • Add Ti(OiPr)₄ (1.2–1.5 equiv) neat.

    • Critical: Stir under Nitrogen/Argon at Ambient Temperature for 6–12 hours .

    • Checkpoint: Monitor by NMR or LCMS. You are looking for the disappearance of the ketone carbonyl. For bipiperidines, heating to 40–50°C may be required if no conversion is observed after 4 hours.

  • Reduction:

    • Dilute the viscous mixture with absolute Ethanol or dry THF (approx. 5–10 mL per gram of substrate).

    • Cool to 0°C.

    • Add NaBH₄ (1.5 equiv) portion-wise. (Caution: Exothermic gas evolution).

    • Allow to warm to room temperature and stir for 2–4 hours.

  • The "Granular" Workup (Crucial for Titanium Removal):

    • Do not just dump water in. This creates a slimy TiO₂ gel that is impossible to filter.

    • Add water dropwise with vigorous stirring until a white, granular precipitate forms.

    • Dilute with EtOAc.

    • Filter through a pad of Celite.[2] The inorganic salts should remain on top as a sand-like solid.

    • Wash the filtrate with brine, dry over Na₂SO₄, and concentrate.

Module 3: Troubleshooting & FAQs

Q1: The reaction mixture turned into a solid gel upon adding Ti(OiPr)₄. Is it ruined?

A: No, this is common. The formation of titanium-amine complexes can be viscous.

  • Fix: Add a minimal amount of dry THF or DCM (just enough to allow stirring). Do not add protic solvents (MeOH/EtOH) at this stage, as they will quench the Lewis acidity of the Titanium.

Q2: I see the Imine peak in LCMS, but reduction isn't happening.

A: The imine might be sterically shielding the C=N bond.

  • Fix: Switch from NaBH₄ to NaBH₃CN (Sodium Cyanoborohydride) and run the reduction in refluxing Methanol. The higher temperature often overcomes the steric barrier that prevents hydride attack.

Q3: I am getting large amounts of alcohol byproduct (reduced ketone).

A: This indicates the imine was not fully formed before the reducing agent was added. Once NaBH₄ is added, any unreacted ketone is immediately reduced to the alcohol.

  • Fix: Increase the Ti(OiPr)₄ incubation time. Verify imine formation by 1H NMR (shift of alpha-protons) before adding the reducing agent. Ensure your system is strictly anhydrous; water hydrolyzes the imine back to the ketone.

Q4: The workup is an emulsion nightmare. How do I separate the layers?

A: Bipiperidines are amphiphilic and basic, making them "sticky."

  • Fix 1 (Titanium issues): If the emulsion is white/cloudy, it's likely titanium hydroxides. Use the "Granular Workup" described in Module 2.

  • Fix 2 (Product sticking): Use Rochelle's Salt (Potassium Sodium Tartrate) saturated solution. Stir the biphasic mixture vigorously for 1–2 hours. The tartrate creates a soluble complex with the metals, breaking the emulsion.

Module 4: Logic & Mechanism Visualization

Figure 1: Reaction Mechanism & Titanium Activation

The following diagram illustrates why Titanium is necessary for hindered amines. It coordinates the carbonyl oxygen, increasing electrophilicity, and traps the water released during condensation.

G Start Ketone + Amine Complex Ti-Coordination (Activation) Start->Complex Ti(OiPr)4 Hemiaminal Hemiaminal Intermediate Complex->Hemiaminal Nucleophilic Attack Imine Imine / Iminium (Sterically Crowded) Hemiaminal->Imine -Ti(OH)(OiPr)3 (Dehydration) Reduction Hydride Attack (NaBH4) Imine->Reduction Product Bipiperidine Reduction->Product

Caption: Ti(OiPr)₄ acts as a Lewis acid catalyst and dehydrating agent, driving the equilibrium toward the imine even in sterically hindered bipiperidine systems.

Figure 2: Troubleshooting Decision Tree

DecisionTree Start Issue Detected CheckLCMS Check LCMS/NMR Before Reduction Start->CheckLCMS IsImine Is Imine Present? CheckLCMS->IsImine NoImine Problem: Activation Failure IsImine->NoImine No YesImine Problem: Reduction Failure IsImine->YesImine Yes Sol1 Action: Increase Ti(OiPr)4 temp to 50°C or add Mol. Sieves NoImine->Sol1 Sol2 Action: Switch to NaBH3CN in refluxing MeOH YesImine->Sol2

Caption: Diagnostic workflow for determining whether the synthesis is stalling at the activation stage (Imine formation) or the reduction stage.

References

  • Abdel-Magid, A. F., et al. (1996).[1][3][4][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.[1][3][5] [Link]

  • Bhattacharyya, S. (1995). "Titanium(IV) Isopropoxide and Sodium Borohydride: A Reagent of Choice for Reductive Amination." The Journal of Organic Chemistry, 60(15), 4928–4929. [Link]

  • Mattson, R. J., et al. (1990).[1] "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." The Journal of Organic Chemistry, 55(8), 2552–2554.[1] [Link][1]

Sources

Troubleshooting

Technical Support Center: Byproduct Analysis in the Synthesis of [1,4'-Bipiperidin]-3-ylmethanol

For Researchers, Scientists, and Drug Development Professionals This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the synthesis of [1,4'-Bipiperidin]-3-ylmethanol. A...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the synthesis of [1,4'-Bipiperidin]-3-ylmethanol. As Senior Application Scientists, we aim to provide not just protocols, but the underlying scientific principles to empower you to diagnose and resolve challenges in your synthetic workflow.

Plausible Synthetic Route: A Two-Step Approach

A common and efficient method for the synthesis of [1,4'-Bipiperidin]-3-ylmethanol involves a two-step process:

  • Reductive Amination: Reaction of 3-piperidinemethanol with an N-protected 4-piperidone, such as N-Boc-4-piperidone, using a mild reducing agent like sodium triacetoxyborohydride (STAB).

  • Deprotection: Removal of the protecting group (e.g., Boc group) under acidic conditions to yield the final product.

Synthetic_Workflow 3-Piperidinemethanol 3-Piperidinemethanol Reductive_Amination Reductive Amination (Sodium Triacetoxyborohydride) 3-Piperidinemethanol->Reductive_Amination N-Boc-4-piperidone N-Boc-4-piperidone N-Boc-4-piperidone->Reductive_Amination N-Boc-[1,4'-Bipiperidin]-3-ylmethanol N-Boc-[1,4'-Bipiperidin]-3-ylmethanol Reductive_Amination->N-Boc-[1,4'-Bipiperidin]-3-ylmethanol Deprotection Deprotection (e.g., TFA or HCl) N-Boc-[1,4'-Bipiperidin]-3-ylmethanol->Deprotection Final_Product [1,4'-Bipiperidin]-3-ylmethanol Deprotection->Final_Product

Caption: A plausible two-step synthetic workflow for [1,4'-Bipiperidin]-3-ylmethanol.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of [1,4'-Bipiperidin]-3-ylmethanol in a question-and-answer format.

Question 1: My reductive amination reaction is sluggish or incomplete, and I observe significant amounts of unreacted 3-piperidinemethanol and N-Boc-4-piperidone. What are the potential causes and solutions?

Answer:

Incomplete reductive amination can stem from several factors. Here's a systematic approach to troubleshooting:

  • Causality: Reductive amination is a tandem reaction involving the formation of an iminium ion intermediate, which is then reduced.[1] If either of these steps is inefficient, the reaction will not proceed to completion.

  • Troubleshooting Steps:

    • Moisture Contamination: Sodium triacetoxyborohydride (STAB) is moisture-sensitive. Any water in your reaction will quench the reducing agent, leading to low yields.

      • Solution: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

    • Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete conversion.

      • Solution: A slight excess (1.1-1.2 equivalents) of the amine (3-piperidinemethanol) can help drive the reaction to completion.

    • Suboptimal pH: The formation of the iminium ion is pH-dependent. If the reaction medium is too basic, the iminium ion will not form efficiently. If it is too acidic, the amine starting material will be protonated and non-nucleophilic.

      • Solution: While STAB reactions are often run without explicit acid catalysis, for less reactive ketones, the addition of a catalytic amount of acetic acid can be beneficial.[2]

    • Insufficient Reaction Time or Temperature: The reaction may simply need more time or gentle heating to proceed to completion.

      • Solution: Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed. If the reaction is stalled at room temperature, gentle heating (e.g., to 40-50 °C) may be beneficial.

Parameter Recommendation Rationale
Atmosphere Inert (Nitrogen or Argon)Prevents moisture contamination of the reducing agent.
Solvent Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)Aprotic solvents that are compatible with STAB.
Stoichiometry 1.0 eq. N-Boc-4-piperidone, 1.1-1.2 eq. 3-piperidinemethanol, 1.5 eq. STABA slight excess of the amine can favor product formation.
Temperature Room Temperature to 50 °CBalances reaction rate with potential side reactions.

Question 2: I'm observing a significant byproduct with a mass corresponding to the reduction of my starting ketone. How can I prevent the formation of N-Boc-4-piperidinol?

Answer:

The formation of the corresponding alcohol from the ketone is a common side reaction in reductive aminations.

  • Causality: While STAB is a mild reducing agent, it can still reduce aldehydes and, to a lesser extent, ketones, especially if the iminium ion formation is slow.[2]

  • Troubleshooting Steps:

    • Order of Addition: Adding the reducing agent last ensures that the amine and ketone have had a chance to form the iminium ion in situ.

      • Solution: Combine the N-Boc-4-piperidone and 3-piperidinemethanol in the solvent first, stir for a short period (e.g., 15-30 minutes), and then add the sodium triacetoxyborohydride.

    • Choice of Reducing Agent: While STAB is generally a good choice, other reducing agents offer different selectivity profiles.

      • Solution: Sodium cyanoborohydride (NaBH₃CN) is another mild reducing agent that is effective for reductive aminations.[1] However, be mindful of the toxicity of cyanide byproducts.

Byproduct_Formation N-Boc-4-piperidone N-Boc-4-piperidone Desired_Product N-Boc-[1,4'-Bipiperidin]-3-ylmethanol N-Boc-4-piperidone->Desired_Product + 3-Piperidinemethanol + STAB Byproduct N-Boc-4-piperidinol N-Boc-4-piperidone->Byproduct + STAB (Side Reaction) 3-Piperidinemethanol 3-Piperidinemethanol 3-Piperidinemethanol->Desired_Product STAB STAB STAB->Desired_Product STAB->Byproduct

Caption: Competing reaction pathways leading to the desired product and a common byproduct.

Question 3: My Boc-deprotection step is not going to completion, or I am seeing side products. What are the best practices for this step?

Answer:

Incomplete deprotection or the formation of byproducts during this step can often be attributed to the choice of acid and reaction conditions.

  • Causality: The tert-butyloxycarbonyl (Boc) group is labile to strong acids. The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation.[3]

  • Troubleshooting Steps:

    • Choice of Acid: Trifluoroacetic acid (TFA) and hydrochloric acid (HCl) in an organic solvent are commonly used.[3]

      • Solution: A solution of 4M HCl in dioxane or 20-50% TFA in dichloromethane (DCM) is typically effective. Start with milder conditions (e.g., lower concentration of acid, 0 °C) and gradually increase the severity if the reaction is incomplete.

    • Reaction Monitoring: It is crucial to monitor the deprotection to avoid over-exposure to harsh acidic conditions, which could lead to degradation of the product.

      • Solution: Use TLC or LC-MS to track the disappearance of the N-Boc protected starting material.

    • Work-up Procedure: Proper work-up is essential to neutralize the excess acid and isolate the free base or its salt.

      • Solution: After the reaction is complete, the solvent and excess acid can be removed under reduced pressure. The residue can then be dissolved in water and basified with a suitable base (e.g., NaOH or K₂CO₃) to a pH > 10, followed by extraction with an organic solvent like DCM or ethyl acetate. Alternatively, the product can be precipitated as its hydrochloride salt.

Question 4: How can I effectively analyze the purity of my final product and identify any byproducts?

Answer:

A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive analysis.

  • Analytical Workflow:

    • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This is the primary tool for assessing purity and identifying byproducts.

      • Protocol:

        • Column: A C18 reversed-phase column is a good starting point.[4]

        • Mobile Phase: A gradient of water and acetonitrile with an acidic modifier (e.g., 0.1% formic acid or TFA) is typically used for good peak shape of amines.

        • Detection: UV detection (if the molecule has a chromophore) and mass spectrometry for identification of the parent ion and any impurities.

    • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities.

      • Protocol:

        • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms).

        • Note: Derivatization may be necessary for polar amines to improve peak shape and thermal stability.[5]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural confirmation of the final product and characterization of any major byproducts that can be isolated.

      • ¹H NMR: Will show characteristic signals for the piperidine and bipiperidine protons.

      • ¹³C NMR: Confirms the number of unique carbon atoms in the molecule.

      • 2D NMR (e.g., COSY, HSQC): Can be used for unambiguous assignment of all proton and carbon signals.[6]

Technique Purpose Typical Observations
HPLC-MS Purity assessment, byproduct identificationMain peak for the product, smaller peaks for impurities with corresponding m/z values.
GC-MS Analysis of volatile impuritiesPeaks for residual solvents or low molecular weight byproducts.
NMR Structural confirmationCharacteristic chemical shifts and coupling patterns for the [1,4'-Bipiperidin]-3-ylmethanol structure.

Frequently Asked Questions (FAQs)

Q1: What are the most likely byproducts in the synthesis of [1,4'-Bipiperidin]-3-ylmethanol via reductive amination?

A1: The most probable byproducts include unreacted starting materials (3-piperidinemethanol and N-Boc-4-piperidone), the reduced ketone (N-Boc-4-piperidinol), and incompletely deprotected intermediate (N-Boc-[1,4'-Bipiperidin]-3-ylmethanol). Over-alkylation to form a tertiary amine is less common in this specific reductive amination but can occur in other N-alkylation strategies.

Q2: How can I purify the final product, [1,4'-Bipiperidin]-3-ylmethanol?

A2: A multi-step purification strategy is often most effective:

  • Acid-Base Extraction: After the deprotection step, a standard acid-base workup can remove many impurities.

  • Column Chromatography: Purification by silica gel chromatography can be challenging for basic amines due to strong interactions with the acidic silica.[7] Using a mobile phase containing a small amount of a basic modifier like triethylamine (0.1-1%) or a pre-treated amine-functionalized silica gel can significantly improve separation.[7]

  • Crystallization: The final product can often be purified by crystallization, typically as a hydrochloride salt.[8] Dissolving the free base in a suitable solvent (e.g., isopropanol or ethanol) and adding a solution of HCl in an organic solvent can induce crystallization of the pure hydrochloride salt.[9]

Q3: Can I perform the reductive amination and deprotection in a one-pot procedure?

A3: While one-pot reactions are attractive for their efficiency, in this case, it is not advisable. The reductive amination is typically carried out under neutral or slightly acidic conditions in an aprotic solvent, whereas the Boc-deprotection requires strong acidic conditions. The incompatibility of these reaction conditions makes a one-pot procedure challenging and likely to result in low yields and a complex mixture of products.

Q4: Are there any specific safety precautions I should take during this synthesis?

A4: Yes, standard laboratory safety practices should be followed. Specifically:

  • Sodium Triacetoxyborohydride: Is a moisture-sensitive and flammable solid. Handle in a fume hood and avoid contact with water.

  • TFA and HCl: Are corrosive and should be handled with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated fume hood.

  • Solvents: Dichloromethane and 1,2-dichloroethane are chlorinated solvents and should be handled with care.

References

  • Analytical Methods - RSC Publishing. (n.d.). Retrieved February 7, 2026, from [Link]

  • Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS - MDPI. (n.d.). Retrieved February 7, 2026, from [Link]

  • Separation of Piperidine, 4-propyl- on Newcrom R1 HPLC column - SIELC Technologies. (n.d.). Retrieved February 7, 2026, from [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV - JOCPR. (n.d.). Retrieved February 7, 2026, from [Link]

  • CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample - Google Patents. (n.d.).
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). Retrieved February 7, 2026, from [Link]

  • Analysis by HPLC and LC/MS of pungent piperamides in commercial black, white, green, and red whole and ground peppercorns - PubMed. (n.d.). Retrieved February 7, 2026, from [Link]

  • CN105924408A - Synthetic method of piperidine hydrochloride - Google Patents. (n.d.).
  • A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles. (2020). International Journal of Pharmaceutical Sciences and Research, 11(9), 4465-4473.
  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. (1996). The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Piperidine derivatives - extra peak in pure compounds. Why and how to change it? (n.d.). Retrieved February 7, 2026, from [Link]

  • piperidine analysis in API by GC-HS - Chromatography Forum. (n.d.). Retrieved February 7, 2026, from [Link]

  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed. (n.d.). Retrieved February 7, 2026, from [Link]

  • CN103896826A - Asymmetric synthesis method of nitrogen protected (3R,4R)-3-methylamino-4-methylpiperidine, and relevant intermediate and raw material preparation method - Google Patents. (n.d.).
  • Struggling with Reductive Amination: Tips for Isolating My Amine Product? - Reddit. (n.d.). Retrieved February 7, 2026, from [Link]

  • Eugenol-Derived Bipyridine Ligand Scaffolds: Design, Metal Coordination, and Catalytic Applications in Cyclic Carbonate Synthesis | ACS Omega - ACS Publications. (n.d.). Retrieved February 7, 2026, from [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC. (n.d.). Retrieved February 7, 2026, from [Link]

  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved February 7, 2026, from [Link]

  • NMR study of 4-hydroxy-1-methylpiperidine betaine derivatives | Request PDF. (n.d.). Retrieved February 7, 2026, from [Link]

  • Synthesis of N-Substituted piperidines from piperidone - ResearchGate. (n.d.). Retrieved February 7, 2026, from [Link]

  • US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal - Google Patents. (n.d.).
  • Reductive Amination, and How It Works - Master Organic Chemistry. (n.d.). Retrieved February 7, 2026, from [Link]

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (n.d.). Retrieved February 7, 2026, from [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros - Reddit. (n.d.). Retrieved February 7, 2026, from [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines - MDPI. (n.d.). Retrieved February 7, 2026, from [Link]

  • How to remove piperidine and PEG(3)-amine from solution without removing product that also contains amine groups? | ResearchGate. (n.d.). Retrieved February 7, 2026, from [Link]

  • Have you experienced that your piperidine crystallizes when not in use? - ResearchGate. (n.d.). Retrieved February 7, 2026, from [Link]

  • Solvent-Free Mechanochemical Deprotection of N-Boc Group - FULIR. (n.d.). Retrieved February 7, 2026, from [Link]

  • Reductive Amination - Wordpress. (n.d.). Retrieved February 7, 2026, from [Link]

  • A New Synthesis of Piperidine - Canadian Science Publishing. (n.d.). Retrieved February 7, 2026, from [Link]

  • Reductive Amination - Chemistry Steps. (n.d.). Retrieved February 7, 2026, from [Link]

  • NMR spectroscopy as a characterization tool enabling biologics formulation development. (2023). European Journal of Pharmaceutics and Biopharmaceutics, 183, 1-11.
  • Deprotection of N-BOC compounds - European Patent Office EP2070899 A1 - Googleapis.com. (n.d.).
  • Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine - ResearchGate. (n.d.). Retrieved February 7, 2026, from [Link]

Sources

Optimization

Technical Support Center: [1,4'-Bipiperidin]-3-ylmethanol

Welcome to the technical support guide for [1,4'-Bipiperidin]-3-ylmethanol (CAS: 749860-71-7). This resource is designed for researchers, scientists, and drug development professionals to ensure safe handling, optimal st...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for [1,4'-Bipiperidin]-3-ylmethanol (CAS: 749860-71-7). This resource is designed for researchers, scientists, and drug development professionals to ensure safe handling, optimal storage, and effective use of this compound in your experiments. As Senior Application Scientists, we have compiled this guide based on available safety data, chemical properties, and established laboratory best practices.

Section 1: Initial Receipt and Storage

Proper handling from the moment of receipt is critical to maintaining the integrity and stability of the compound.

Q1: I've just received my shipment of [1,4'-Bipiperidin]-3-ylmethanol. How should I store it?

Q2: Is [1,4'-Bipiperidin]-3-ylmethanol sensitive to air, light, or moisture?

A2: While specific data for this exact molecule is limited, related piperidine compounds are known to be hygroscopic (absorb moisture from the air).[3][4] Therefore, it is best practice to handle [1,4'-Bipiperidin]-3-ylmethanol as if it is moisture-sensitive. Always store it in a desiccated environment if possible and minimize its exposure to the atmosphere by keeping the container tightly sealed.[1] There is no specific information indicating light sensitivity, but storing it in an opaque container or in a dark location is a prudent measure to prevent potential photodegradation.

Table 1: Recommended Storage and Handling Summary
ParameterRecommendationRationale & Causality
Storage Temperature Room temperature (short-term); Cool, dry placePrevents thermal degradation. Based on typical supplier shipping conditions.[2]
Atmosphere Store under inert gas (e.g., Argon, Nitrogen) if possibleMinimizes exposure to atmospheric moisture and CO2, which can react with amine groups.
Container Tightly sealed, original containerPrevents contamination and moisture ingress.[1]
Incompatibilities Strong oxidizing agentsAmine groups can react exothermically with strong oxidizers, posing a safety risk.
CAS Number 749860-71-7For unambiguous identification.[2]
Molecular Formula C₁₁H₂₂N₂ODefines the elemental composition.[2]
Molecular Weight 198.31 g/mol Essential for accurate molar concentration calculations.[2]

Section 2: Safe Laboratory Handling & Use

This section addresses common questions regarding the safe use of the compound in experimental settings.

Q3: What personal protective equipment (PPE) is mandatory when handling this compound?

A3: Based on the hazard profile of similar piperidine-containing molecules, which can cause skin, eye, and respiratory irritation, comprehensive PPE is required.[1][5][6] This includes:

  • Eye Protection: Safety glasses with side shields or goggles.[1]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile). Wash hands thoroughly after handling.[1]

  • Body Protection: A lab coat must be worn.[1]

  • Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhaling any dust or vapors.[1][7]

Q4: What solvents are recommended for dissolving [1,4'-Bipiperidin]-3-ylmethanol?

A4: The molecule's structure, containing a hydroxyl group and two amine functionalities, suggests solubility in polar organic solvents. While specific solubility data is not published, you can expect good solubility in:

  • Methanol

  • Ethanol

  • Dimethyl Sulfoxide (DMSO)

For aqueous buffers, it is advisable to first dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO and then perform a stepwise dilution with the aqueous buffer.[8] Always perform a small-scale solubility test before preparing a large stock solution.

Protocol 1: Preparation of a Stock Solution

This protocol provides a self-validating method to ensure accurate concentration and stability.

  • Pre-Equilibration: Allow the container of [1,4'-Bipiperidin]-3-ylmethanol to reach room temperature before opening, especially if stored refrigerated. This prevents condensation of atmospheric moisture onto the compound.

  • Weighing: In a chemical fume hood, weigh the desired amount of the solid compound into a tared, appropriate-sized vial.

  • Solvent Addition: Add a portion (e.g., 70-80%) of the final desired volume of your chosen solvent (e.g., DMSO).

  • Dissolution: Cap the vial and facilitate dissolution using a vortex mixer or sonication. Gentle warming may be used if necessary, but monitor for any signs of degradation (color change).

  • Final Volume Adjustment: Once fully dissolved, add the remaining solvent to reach the final target volume and mix thoroughly to ensure homogeneity.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound. We do not recommend storing aqueous solutions for more than one day.[8]

Section 3: Troubleshooting Guide

Even with careful procedures, issues can arise. This section provides a logical framework for troubleshooting.

Q5: My experimental results are inconsistent. Could the compound have degraded?

A5: Yes, inconsistent results can be a sign of compound instability or impurity. Follow the diagnostic workflow below to assess the integrity of your material. Degradation can occur due to improper storage (exposure to moisture/air) or handling (multiple freeze-thaw cycles).

Diagram 1: Compound Integrity Troubleshooting Workflow

G A Inconsistent or Unexpected Experimental Results B Check for Visual Changes (Color, Clumping) A->B First Step C Perform Solubility Test (Does it dissolve as expected?) B->C No D Changes Observed (e.g., yellowing, poor solubility) B->D Yes C->D No E No Changes Observed C->E Yes F High Probability of Degradation/Contamination D->F G Consider Other Experimental Variables (Assay, Cells, Reagents) E->G I Optional Advanced Check: - Run Purity Analysis (LC-MS, NMR) - Compare to reference standard E->I To be certain H Recommended Action: - Use a fresh aliquot or new vial - Re-purify if possible F->H

Sources

Troubleshooting

Technical Support Center: Overcoming Poor Reactivity of Piperidine Precursors

Welcome to the Technical Support Center dedicated to addressing the common and often complex challenges associated with the reactivity of piperidine precursors. As a cornerstone moiety in over twenty classes of pharmaceu...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to addressing the common and often complex challenges associated with the reactivity of piperidine precursors. As a cornerstone moiety in over twenty classes of pharmaceuticals, the successful synthesis and functionalization of the piperidine scaffold are critical for advancing drug discovery and development.[1] This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting, scientifically grounded explanations, and actionable protocols to overcome hurdles in your synthetic workflows.

Part 1: Troubleshooting Guide - A Symptom-Based Approach

When a reaction with a piperidine precursor underperforms, a systematic approach to troubleshooting is essential. This section is structured to help you diagnose the issue based on the observed symptoms in your reaction.

Symptom 1: Low or No Product Formation

A low-yielding or completely stalled reaction is one of the most frequent challenges. The root cause often lies in the inherent reactivity of the piperidine nitrogen, the nature of your electrophile, or suboptimal reaction conditions.

low_yield_workflow start Low/No Product check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents steric_hindrance Assess Steric Hindrance (Substituents on Piperidine or Electrophile) check_reagents->steric_hindrance Reagents OK electronic_effects Evaluate Electronic Effects (Electron-withdrawing/-donating groups) steric_hindrance->electronic_effects more_reactive_electrophile Employ a More Reactive Electrophile (e.g., Alkyl Iodide > Bromide > Chloride) steric_hindrance->more_reactive_electrophile Significant hindrance reaction_conditions Review Reaction Conditions (Solvent, Temperature, Base) electronic_effects->reaction_conditions catalyst Introduce a Catalyst (e.g., DMAP for Acylations) electronic_effects->catalyst Poor nucleophilicity increase_temp Increase Reaction Temperature reaction_conditions->increase_temp If sterically hindered change_solvent Switch to a More Polar Aprotic Solvent (e.g., DMF, Acetonitrile) reaction_conditions->change_solvent For slow kinetics stronger_base Use a Stronger, Non-Nucleophilic Base (e.g., K₂CO₃, DIPEA) reaction_conditions->stronger_base If acid byproduct forms

Caption: A decision-making workflow for troubleshooting low-yielding piperidine reactions.

Potential Cause Scientific Rationale Recommended Solutions & Protocols
Steric Hindrance Bulky substituents on the piperidine ring (especially at the 2- and 6-positions) or on the electrophile can physically block the approach of the nucleophilic nitrogen to the electrophilic center.[2] This increases the activation energy of the reaction.1. Increase Reaction Temperature: Provides more kinetic energy to overcome the activation barrier.[2]2. Use a More Reactive Electrophile: For N-alkylations, switching from an alkyl chloride to a bromide or iodide can significantly improve reactivity due to the better leaving group ability (I⁻ > Br⁻ > Cl⁻).[2]3. Consider a Different Synthetic Route: If steric hindrance is severe, an alternative strategy like reductive amination might be more effective.
Poor Nucleophilicity of Piperidine Nitrogen Electron-withdrawing groups (EWGs) on the piperidine ring can decrease the electron density on the nitrogen atom, thereby reducing its nucleophilicity.[3] The lone pair is less available to attack an electrophile.1. Use a More Reactive Electrophile: Acyl chlorides are more reactive than acid anhydrides for acylations.[2]2. Employ a Catalyst: For sluggish acylations, a catalytic amount of 4-dimethylaminopyridine (DMAP) can act as a nucleophilic catalyst, forming a highly reactive intermediate with the acylating agent.[2]3. Protecting Group Strategy: If the piperidine nitrogen's basicity is inhibiting other reactions (e.g., catalyst poisoning), consider protecting it with a group like Boc or Cbz.[4]
Insufficient Basicity in the Reaction Reactions like N-alkylation generate an acid byproduct (e.g., HCl, HBr) which can protonate the starting piperidine.[2] The resulting piperidinium salt is no longer nucleophilic, effectively shutting down the reaction.1. Add a Non-Nucleophilic Base: A base is required to scavenge the acid byproduct. Common choices include potassium carbonate (K₂CO₃), triethylamine (Et₃N), or N,N-diisopropylethylamine (DIPEA). For sensitive substrates, sodium bicarbonate (NaHCO₃) can be used.[2]
Poor Leaving Group on the Electrophile The rate of many nucleophilic substitution reactions is dependent on the ability of the leaving group to depart. A poor leaving group will slow the reaction down.1. Activate the Leaving Group: In cases like alcohol alkylation, the hydroxyl group can be converted to a better leaving group (e.g., tosylate, mesylate, or triflate).2. Switch to a Better Leaving Group: As mentioned, for alkyl halides, the order of reactivity is RI > RBr > RCl.[2]
Solvent Effects The choice of solvent can dramatically impact reaction rates. Polar aprotic solvents are generally preferred for N-alkylation as they can solvate the cation but not the nucleophile, increasing its reactivity.[2]1. Solvent Optimization: Screen polar aprotic solvents such as acetonitrile (MeCN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO).[2]
Symptom 2: Formation of Significant Byproducts

The appearance of unexpected spots on your TLC plate or peaks in your chromatogram indicates side reactions are competing with your desired transformation.

Side Product Plausible Mechanism Mitigation Strategies
Quaternary Ammonium Salt Over-alkylation of the piperidine nitrogen, especially with highly reactive alkylating agents.[2] The product of the initial N-alkylation is still nucleophilic and can react with another equivalent of the alkylating agent.1. Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the piperidine starting material relative to the alkylating agent.[2]2. Slow Addition: Add the alkylating agent slowly to the reaction mixture, using a syringe pump if possible. This keeps the concentration of the alkylating agent low, favoring mono-alkylation.[2]3. Lower Reaction Temperature: Reduces the overall reaction rate, giving more control and minimizing over-alkylation.[2]
Elimination Products If the electrophile has a proton on the beta-carbon, the piperidine can act as a base and promote elimination, especially at higher temperatures.1. Lower the Reaction Temperature. 2. Use a More Nucleophilic, Less Basic Piperidine Derivative if Possible. 3. Choose a less hindered base if an external base is used.
Piperidine Carbamate Piperidine can react with atmospheric carbon dioxide to form a carbamate salt, which may precipitate out of solution, especially in solvents like DMF.[2][4]1. Maintain an Inert Atmosphere: Run the reaction under nitrogen or argon.2. Keep Solution Containers Tightly Sealed: Minimize exposure to air during storage and handling.[2]

Part 2: Frequently Asked Questions (FAQs)

Q1: My N-alkylation of a 2-substituted piperidine is extremely slow. What's the likely cause?

A: The primary culprit is likely steric hindrance. A substituent at the 2-position can significantly impede the approach of the alkylating agent to the nitrogen. This is especially true for bulky substituents.

  • Causality: The piperidine ring exists in a chair conformation. A substituent at the 2-position can be either axial or equatorial. An axial substituent will cause significant steric clash. Even an equatorial substituent can restrict the trajectory of the incoming electrophile.

  • Solutions:

    • Increase the reaction temperature to provide more energy to overcome the steric barrier.[2]

    • Switch to a less bulky, more reactive alkylating agent. For example, use methyl iodide instead of isopropyl bromide.

    • Consider a different synthetic approach that forms the C-N bond under different geometric constraints, such as reductive amination of a corresponding ketone.

Q2: I am attempting a Buchwald-Hartwig N-arylation on my piperidine, but I am getting low yields and catalyst decomposition. What should I investigate?

A: The basicity of the piperidine nitrogen can be problematic in transition metal-catalyzed reactions. It can act as an inhibitor by coordinating to the metal center and preventing catalytic turnover.

  • Causality: The lone pair on the piperidine nitrogen can bind strongly to the palladium or copper catalyst, effectively poisoning it.[4]

  • Solutions:

    • Protect the Piperidine Nitrogen: If the final product requires a free N-H, consider using a piperidine precursor with a protecting group (e.g., Boc) that can be removed later. The less basic protected nitrogen is less likely to inhibit the catalyst.

    • Ligand Screening: The choice of ligand is crucial. Bulky, electron-rich phosphine ligands can sometimes mitigate catalyst inhibition.

    • Base Selection: The choice of base is also critical. A base that is strong enough to deprotonate the piperidine but does not interfere with the catalyst is needed.

Q3: Why is my acylation reaction with an acid anhydride not going to completion?

A: Acid anhydrides are less reactive than acyl chlorides.[2] If the piperidine is not sufficiently nucleophilic, the reaction may be very slow or stall.

  • Causality: The electrophilicity of the carbonyl carbon in an anhydride is lower than in an acyl chloride.

  • Solutions:

    • Switch to an Acyl Chloride: This is the most direct solution.

    • Add a Catalyst: A catalytic amount of DMAP is highly effective. DMAP is more nucleophilic than piperidine and will react with the anhydride to form a highly reactive N-acylpyridinium salt, which is then readily attacked by the piperidine.[2]

DMAP_catalysis anhydride Acid Anhydride acyl_dmap N-Acylpyridinium Salt (Highly Reactive) anhydride->acyl_dmap + DMAP dmap DMAP dmap->acyl_dmap product Acylated Piperidine acyl_dmap->product + Piperidine piperidine Piperidine piperidine->product product->dmap (DMAP regenerated)

Caption: Catalytic cycle of DMAP in the acylation of piperidine.

Part 3: Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of a Sterically Hindered Piperidine

This protocol is designed for situations where steric hindrance is a known or suspected issue.

  • Reagent Preparation:

    • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the substituted piperidine (1.2 equivalents).

    • Dissolve the piperidine in a polar aprotic solvent (e.g., DMF, 0.5 M).

    • Add a non-nucleophilic base, such as powdered anhydrous K₂CO₃ (2.0 equivalents).

  • Reaction Execution:

    • Add the alkylating agent (1.0 equivalent, preferably an alkyl iodide) to the stirring suspension.

    • Heat the reaction mixture to an elevated temperature (e.g., 60-80 °C). The optimal temperature should be determined empirically.

    • Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: DMAP-Catalyzed Acylation of a Piperidine Precursor

This protocol is recommended for acylations with less reactive acylating agents like acid anhydrides.

  • Reagent Preparation:

    • In a round-bottom flask under an inert atmosphere, dissolve the piperidine precursor (1.0 equivalent) and 4-DMAP (0.1 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane, DCM).

    • Add a non-nucleophilic base such as triethylamine (1.5 equivalents) to scavenge the acid byproduct.

    • Cool the mixture to 0 °C in an ice bath.

  • Reaction Execution:

    • Slowly add the acid anhydride (1.1 equivalents) to the cooled, stirring solution.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Workup and Purification:

    • Quench the reaction with a saturated aqueous solution of NaHCO₃.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

References

  • BenchChem. (2025). Common challenges in working with piperidine-based compounds.
  • BenchChem. (2025). Technical Support Center: Overcoming Challenges in Piperidine Synthesis.
  • Vasilev, A. A., & Kletskii, M. E. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(24), 7519. [Link]

  • MDPI. (2021).
  • ACS Publications. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry.
  • Organic Chemistry Portal. (2024). Piperidine synthesis.
  • Chemistry World. (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals.
  • YouTube. (2024).
  • DTIC. (2025). Piperidine Synthesis.
  • ResearchGate. (n.d.).
  • ACS Publications. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega.
  • NIH. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.

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Reference Data & Comparative Studies

Validation

Pillar 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

An In-Depth Comparative Guide to the Validation of Analytical Methods for [1,4'-Bipiperidin]-3-ylmethanol For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Validation of Analytical Methods for [1,4'-Bipiperidin]-3-ylmethanol

For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is the bedrock of reliable and reproducible results. This guide provides a comprehensive comparison of analytical methodologies for the characterization and quantification of [1,4'-Bipiperidin]-3-ylmethanol, a key heterocyclic building block in modern medicinal chemistry.

The structural complexity of [1,4'-Bipiperidin]-3-ylmethanol, featuring two basic nitrogen atoms and a hydroxyl group, presents unique analytical challenges. This document moves beyond a simple recitation of protocols; it delves into the causality behind experimental choices and provides a framework for developing self-validating analytical systems. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring regulatory compliance and scientific robustness.[1][2][3][4]

While specific validated methods for this exact molecule are not widely published, this guide establishes a definitive strategy for its analysis by leveraging proven techniques for structurally related piperidine derivatives.[5][6][7][8] We will compare the utility of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and spectroscopic techniques, providing the insights necessary to select and validate the optimal method for your application.

RP-HPLC is the quintessential tool for the analysis of non-volatile, polar organic molecules like [1,4'-Bipiperidin]-3-ylmethanol, making it the primary choice for purity assessment and quantification in bulk materials and formulated products.

Causality Behind the Method

The choice of an RP-HPLC method is predicated on the molecule's properties. Its polarity makes it well-suited for retention on a non-polar stationary phase (like C18) with a polar mobile phase. The two basic nitrogen atoms, however, necessitate careful control of the mobile phase pH.

  • Scientific Rationale: In an unbuffered mobile phase, the piperidine nitrogens can exist in both protonated and free-base forms, leading to poor peak shape and inconsistent retention times. Furthermore, the free-base form can interact with acidic residual silanol groups on the silica-based stationary phase, causing significant peak tailing. By adding an acid modifier like trifluoroacetic acid (TFA) or phosphoric acid to the mobile phase, we ensure both nitrogens are fully protonated.[5][6] This creates a single, stable ionic species that elutes with a sharp, symmetrical peak, which is critical for accurate quantification.

Experimental Protocol: HPLC Method Development and Validation

This protocol outlines the steps for validating an isocratic RP-HPLC method with UV detection.

  • Chromatographic System Preparation:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size. This standard column dimension provides a good balance of resolution and backpressure.

    • Mobile Phase: Prepare a filtered and degassed solution of Acetonitrile and Water (e.g., 30:70 v/v) containing 0.1% Phosphoric Acid.[5][6] The organic/aqueous ratio should be adjusted to achieve a retention time of approximately 5-10 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C. Maintaining a constant temperature ensures retention time reproducibility.

    • Detection: UV at 210 nm. The molecule lacks a strong chromophore, so detection at a low UV wavelength is necessary to capture the end absorption of the functional groups.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Solvent (Diluent): Mobile Phase. Using the mobile phase as the diluent prevents peak distortion.

    • Standard Solution: Prepare a stock solution of [1,4'-Bipiperidin]-3-ylmethanol at 1.0 mg/mL in the diluent. Create a series of calibration standards by serial dilution (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Sample Solution: Prepare the test sample at a target concentration within the calibration range (e.g., 25 µg/mL).

  • Validation Procedure:

    • Specificity: Inject the diluent, a placebo (if in a formulation), and a spiked sample to demonstrate that no other components interfere with the main analyte peak.

    • Linearity: Inject the calibration standards in triplicate and construct a calibration curve by plotting the peak area against concentration.[3]

    • Accuracy: Perform recovery studies by spiking a known amount of analyte into a placebo at three concentration levels (e.g., 80%, 100%, 120% of the target concentration).[2][9]

    • Precision (Repeatability & Intermediate):

      • Repeatability: Analyze six replicate preparations of the sample solution on the same day, with the same analyst and instrument.

      • Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.

    • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[10]

    • Robustness: Intentionally vary method parameters (e.g., mobile phase composition ±2%, flow rate ±0.1 mL/min, column temperature ±2°C) and assess the impact on the results.[11]

Data Presentation: HPLC Validation Parameters
Validation ParameterAcceptance CriteriaTypical Result Example
Specificity No interference at the analyte's retention time.Peak is spectrally pure and baseline resolved.
Linearity Correlation Coefficient (R²) ≥ 0.999R² = 0.9998
Range 80% to 120% of the test concentration.[3]20 - 60 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (% RSD) Repeatability: ≤ 2.0%; Intermediate: ≤ 2.0%Repeatability: 0.8%; Intermediate: 1.1%
LOD Signal-to-Noise Ratio ≈ 3:10.15 µg/mL[5][6]
LOQ Signal-to-Noise Ratio ≈ 10:10.44 µg/mL[5][6]
Robustness System suitability parameters pass.All variations met system suitability requirements.
Visualization: HPLC Validation Workflow

HPLC_Validation_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2) cluster_report Finalization Dev Develop HPLC Method (Column, Mobile Phase, Flow Rate) Specificity Specificity (Interference Check) Dev->Specificity Linearity Linearity & Range (Calibration Curve) Specificity->Linearity Accuracy Accuracy (Spike/Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ (S/N Ratio) Precision->Limits Robustness Robustness (Parameter Variation) Limits->Robustness Report Validation Report & Standard Operating Procedure (SOP) Robustness->Report

Caption: Workflow for HPLC method validation based on ICH Q2(R1).

Pillar 2: Gas Chromatography (GC)

GC is a powerful alternative for purity analysis, particularly for identifying volatile or semi-volatile impurities that may not be detected by HPLC.[7] Given the boiling point of related piperidine structures, [1,4'-Bipiperidin]-3-ylmethanol is expected to be amenable to GC analysis.[12]

Causality Behind the Method

Direct analysis of polar, amine-containing compounds by GC can be challenging. The hydroxyl and amine groups can interact with active sites in the injector and on the column surface, leading to broad, tailing peaks and poor sensitivity.

  • Scientific Rationale: To overcome this, two primary strategies exist. The first is derivatization, which chemically modifies the polar functional groups to create a more volatile and less interactive compound. However, this adds complexity and potential for error. A more modern and efficient approach is to use a specialized capillary column, such as one with a wax or base-deactivated stationary phase. These columns are specifically designed to minimize interactions with basic compounds, allowing for the direct analysis of amines and alcohols with excellent peak shape and reproducibility.[7][12]

Experimental Protocol: GC-FID Method Development and Validation
  • Chromatographic System Preparation:

    • Column: Base-deactivated polyethylene glycol (Wax) column, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium or Hydrogen, constant flow rate of 1.2 mL/min.

    • Injector: Split/Splitless, 250°C, Split ratio 20:1.

    • Oven Program: Initial temp 100°C, hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min.[13]

    • Detector: Flame Ionization Detector (FID), 280°C.

  • Standard and Sample Preparation:

    • Solvent: Methanol or Isopropanol.

    • Standard Solution: Prepare a stock solution at 1.0 mg/mL and create calibration standards (e.g., 10, 50, 100, 250, 500 µg/mL).

    • Sample Solution: Prepare the test sample at a target concentration of ~250 µg/mL.

  • Validation Procedure:

    • The validation parameters (Specificity, Linearity, Accuracy, etc.) are the same as for HPLC, with experiments adapted for the GC workflow.

Data Presentation: GC Validation Parameters
Validation ParameterAcceptance CriteriaRationale/Comment
Specificity No interfering peaks from solvent or impurities.Crucial for ensuring accurate impurity profiling.
Linearity (R²) ≥ 0.995Slightly less stringent than HPLC is often acceptable.
Accuracy (% Recovery) 95.0% - 105.0%Wider range may be acceptable due to potential volatility.
Precision (% RSD) ≤ 5.0%GC precision can be slightly more variable than HPLC.
LOQ S/N Ratio ≥ 10:1Method must be sensitive enough for trace impurities.
Robustness System suitability passes.Test variations in oven ramp rate and flow rate.
Visualization: GC Validation Workflow

GC_Validation_Workflow A Method Development (Column, Oven Program, Injector Temp) B System Suitability Test (SST) (Resolution, Tailing Factor) A->B C Linearity & Range Validation B->C D Accuracy & Precision Validation B->D E LOD/LOQ Determination C->E D->E F Robustness Check (Flow, Temp Variations) E->F G Final Validated Method F->G

Caption: Key stages in the validation of a Gas Chromatography method.

Pillar 3: Spectroscopic Methods for Structural Confirmation

While chromatographic methods are ideal for quantification and purity assessment, they provide limited structural information. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for confirming the identity of [1,4'-Bipiperidin]-3-ylmethanol, fulfilling the "Specificity" validation requirement at the molecular level.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structure elucidation.[14][15] It provides definitive proof of the atom connectivity and stereochemistry.

  • Causality and Rationale: For a molecule like [1,4'-Bipiperidin]-3-ylmethanol, 1D NMR (¹H and ¹³C) will confirm the presence of the piperidine rings and the methanol moiety. However, to unequivocally prove the 1,4'-linkage between the two rings, a 2D NMR experiment like COSY (Correlation Spectroscopy) or HMBC (Heteronuclear Multiple Bond Correlation) is essential. These experiments reveal correlations between protons and carbons that are several bonds apart, providing a complete map of the molecular skeleton.

  • Protocol for Structural Verification:

    • Dissolve ~5-10 mg of the sample in a suitable deuterated solvent (e.g., D₂O with acid, or CD₃OD).

    • Acquire a ¹H NMR spectrum to identify the chemical shifts and multiplicities of all protons.

    • Acquire a ¹³C{¹H} NMR spectrum to identify the chemical shifts of all unique carbon atoms.

    • Acquire a 2D COSY spectrum to establish proton-proton coupling networks within each ring.

    • Acquire a 2D HMBC spectrum to confirm long-range correlations, especially between the protons on one ring and the carbons on the other, confirming the 1,4'-linkage.

Mass Spectrometry (MS)

MS provides crucial information about the molecular weight and fragmentation pattern of a molecule. When coupled with a chromatographic technique (LC-MS or GC-MS), it is a highly specific and sensitive detector.

  • Causality and Rationale: Electrospray Ionization (ESI) is the ideal ionization technique for this molecule in an LC-MS setup. The basic nitrogens are readily protonated in the ESI source, leading to a strong signal for the protonated molecule [M+H]⁺. The exact mass of this ion, measured with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap), can be used to confirm the elemental composition, providing ultimate confidence in the compound's identity. The fragmentation pattern observed in MS/MS experiments can further confirm the structure by showing the loss of characteristic fragments, such as the hydroxymethyl group.

Visualization: Logic of Spectroscopic Confirmation

Spectro_Confirmation substance Analyte: [1,4'-Bipiperidin]-3-ylmethanol NMR NMR Spectroscopy ¹H & ¹³C NMR 2D NMR (COSY, HMBC) substance->NMR MS Mass Spectrometry High-Resolution MS MS/MS Fragmentation substance->MS Result Unambiguous Structural Confirmation NMR:h->Result Confirms Functional Groups & Basic Skeleton NMR:d->Result Confirms Atom Connectivity (1,4'-Linkage) MS:mw->Result Confirms Elemental Composition MS:frag->Result Confirms Structural Fragments

Caption: Using orthogonal spectroscopic techniques for identity confirmation.

Comparative Summary of Analytical Methods

FeatureRP-HPLC-UVGC-FIDLC-MSNMR Spectroscopy
Primary Use Quantification, PurityVolatile Impurity ProfilingIdentification, QuantificationStructure Elucidation, Identity
Quantitative Precision ExcellentGoodVery GoodGood (qNMR)
Sensitivity GoodGoodExcellentLow
Specificity Good (retention time)Good (retention time)Excellent (mass-to-charge)Absolute (structure)
Sample Throughput HighHighMediumLow
Key Advantage Robustness, precisionExcellent for volatile impuritiesDefinitive identificationUnambiguous structure proof
Key Limitation Limited structural infoNot for non-volatile compoundsMatrix effects can be an issueLow sensitivity, complex data

Conclusion

The validation of analytical methods for [1,4'-Bipiperidin]-3-ylmethanol requires a multi-faceted approach. No single technique is sufficient for complete characterization.

  • For routine quality control, purity, and assay, a validated RP-HPLC method is the gold standard. Its precision, robustness, and high throughput are unmatched for quantitative analysis.

  • A validated GC method serves as a critical orthogonal technique, essential for detecting volatile process impurities that might be missed by HPLC.

  • NMR and high-resolution MS are non-negotiable for initial structural confirmation and reference standard characterization. They provide the absolute proof of identity that underpins the validity of all other quantitative methods.

By integrating these methods within a validation framework guided by ICH principles, researchers and drug developers can ensure the highest level of data integrity, leading to safe, effective, and high-quality pharmaceutical products.

References

  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. ResearchGate. Available at: [Link][5]

  • A Review on Analytical Method Development and Validation (With Case Study). International Journal of Pharmaceutical Research and Applications. Available at: [Link][10]

  • Analytical Method Validation: Collation between International Guidelines. Asian Journal of Research in Chemistry. Available at: [Link][16]

  • Development and Validation of an HPLC Method for the Determination of Six 1,4‐Benzodiazepines in Pharmaceuticals and Human Biological Fluids. ResearchGate. Available at: [Link][9]

  • Method Development and Validation for the Identification of Selected Genotoxic Impurities in Bulk and Pharmaceutical Formulation. PharmaInfo. Available at: [Link][11]

  • Validation Of Analytical Methods For Pharmaceutical Analysis. LinkedIn. Available at: [Link]

  • ICH Q2 Analytical Method Validation. SlideShare. Available at: [Link][1]

  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. PubMed. Available at: [Link][6]

  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Georgia State University. Available at: [Link][14]

  • ICH Q2(R1) Validation of analytical procedures: text and methodology. International Council for Harmonisation. Available at: [Link][2]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Available at: [Link][3]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. Available at: [Link][4]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. Available at: [Link][13]

  • A kind of HPLC analytical approach of 3-amino piperidine. Google Patents. Available at: [8]

  • STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY. Wiley. Available at: [Link][15]

  • Method for measuring content of piperidine impurity in glatiramer acetate sample. Google Patents. Available at: [12]

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Comparative

A Comparative Benchmarking Guide: [1,4'-Bipiperidin]-3-ylmethanol in the Context of Established CNS Ligands

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for benchmarking the novel compound, [1,4'-Bipiperidin]-3-ylmethanol, against a panel of well-characterized li...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for benchmarking the novel compound, [1,4'-Bipiperidin]-3-ylmethanol, against a panel of well-characterized ligands targeting key central nervous system (CNS) receptors. Due to the current lack of publicly available pharmacological data for [1,4'-Bipiperidin]-3-ylmethanol, this document serves as both a comparative analysis of established ligands and a detailed methodological template for the future evaluation of this compound of interest.

The structural motif of a bipiperidine core is a privileged scaffold in medicinal chemistry, frequently associated with activity at various CNS targets, including sigma receptors, dopamine receptors, and muscarinic acetylcholine receptors[1][2]. Based on this structural precedent, we have selected three representative ligands for comparison: (+)-Pentazocine for the sigma-1 (σ₁) receptor, Haloperidol for the dopamine D2 receptor, and Xanomeline for the muscarinic M1 receptor.

This guide is structured to provide a head-to-head comparison of the chemical properties, in vitro pharmacological profiles, and pharmacokinetic parameters of these established drugs. Crucially, we also provide detailed, field-tested experimental protocols that can be directly implemented to generate the corresponding data for [1,4'-Bipiperidin]-3-ylmethanol, enabling a robust and objective comparison.

Chemical and Physical Properties

A foundational aspect of any comparative analysis is an understanding of the fundamental physicochemical properties of the compounds . These properties influence solubility, membrane permeability, and ultimately, the pharmacokinetic and pharmacodynamic profiles of a drug candidate.

Property[1,4'-Bipiperidin]-3-ylmethanol(+)-PentazocineHaloperidolXanomeline
Molecular Formula C₁₁H₂₂N₂OC₁₉H₂₇NOC₂₁H₂₃ClFNO₂C₁₄H₂₃N₃OS
Molecular Weight 198.31 g/mol 285.42 g/mol 375.86 g/mol 281.42 g/mol
Structure
Predicted XlogP 0.43.23.83.1
CAS Number 749860-71-77361-76-452-86-8131986-45-3

Note: The XlogP value for [1,4'-Bipiperidin]-3-ylmethanol is a predicted value. Experimental determination is recommended.

In Vitro Pharmacological Benchmarking

The cornerstone of ligand characterization lies in its in vitro pharmacological profile, specifically its binding affinity and functional activity at the target receptor. The following sections detail the comparative data for our selected reference ligands and provide the necessary protocols to generate this data for [1,4'-Bipiperidin]-3-ylmethanol.

Target 1: Sigma-1 (σ₁) Receptor

The σ₁ receptor is an intracellular chaperone protein implicated in a variety of neurological and psychiatric conditions[3].

Comparative Data: σ₁ Receptor

LigandBinding Affinity (Ki, nM)Functional Activity
[1,4'-Bipiperidin]-3-ylmethanol Data to be determinedData to be determined
(+)-Pentazocine ~7 nM[2]Agonist[4]

Experimental Protocol: σ₁ Receptor Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of [1,4'-Bipiperidin]-3-ylmethanol for the human σ₁ receptor through competitive displacement of a radiolabeled ligand.

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Homogenize tissue (e.g., guinea pig liver) or cells expressing human σ₁ receptor in ice-cold buffer prep2 Centrifuge homogenate at low speed to remove nuclei and debris prep1->prep2 prep3 Centrifuge supernatant at high speed to pellet membranes prep2->prep3 prep4 Resuspend membrane pellet in assay buffer and determine protein concentration prep3->prep4 assay1 Incubate membranes with [³H]-(+)-pentazocine and varying concentrations of [1,4'-Bipiperidin]-3-ylmethanol prep4->assay1 assay2 Define non-specific binding with excess unlabeled ligand (e.g., Haloperidol) assay3 Incubate at 37°C for 90 minutes to reach equilibrium assay1->assay3 assay4 Terminate reaction by rapid filtration over glass fiber filters assay3->assay4 assay5 Wash filters with ice-cold buffer to remove unbound radioligand assay4->assay5 assay6 Measure filter-bound radioactivity by liquid scintillation counting assay5->assay6 analysis1 Plot percentage of specific binding against log concentration of the test compound assay6->analysis1 analysis2 Determine IC₅₀ value from the resulting sigmoidal curve analysis1->analysis2 analysis3 Calculate Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) analysis2->analysis3

σ₁ Receptor Radioligand Binding Assay Workflow

Target 2: Dopamine D2 Receptor

The dopamine D2 receptor is a key target for antipsychotic medications[5].

Comparative Data: Dopamine D2 Receptor

LigandBinding Affinity (Ki, nM)Functional Activity
[1,4'-Bipiperidin]-3-ylmethanol Data to be determinedData to be determined
Haloperidol ~1-2 nMAntagonist[6]

Experimental Protocol: Dopamine D2 Receptor cAMP Functional Assay

This protocol measures the ability of [1,4'-Bipiperidin]-3-ylmethanol to act as an agonist or antagonist at the human D2 receptor by quantifying its effect on forskolin-stimulated cyclic AMP (cAMP) production.

G cluster_cell_prep Cell Preparation cluster_agonist_mode Agonist Mode cluster_antagonist_mode Antagonist Mode cluster_analysis Data Analysis cell1 Culture CHO or HEK293 cells stably expressing the human D2 receptor cell2 Plate cells in a 96-well plate and grow to confluence agonist1 Pre-incubate cells with varying concentrations of [1,4'-Bipiperidin]-3-ylmethanol cell2->agonist1 antagonist1 Pre-incubate cells with varying concentrations of [1,4'-Bipiperidin]-3-ylmethanol cell2->antagonist1 agonist2 Stimulate with forskolin to induce cAMP production agonist1->agonist2 agonist3 Lyse cells and measure cAMP levels using a suitable assay kit (e.g., HTRF) agonist2->agonist3 analysis1 Agonist mode: Plot cAMP inhibition vs. log concentration to determine EC₅₀ and Emax agonist3->analysis1 antagonist2 Challenge with a D2 receptor agonist (e.g., quinpirole) in the presence of forskolin antagonist1->antagonist2 antagonist3 Lyse cells and measure cAMP levels antagonist2->antagonist3 analysis2 Antagonist mode: Plot cAMP levels vs. log concentration to determine IC₅₀ antagonist3->analysis2

Dopamine D2 Receptor cAMP Assay Workflow

Target 3: Muscarinic M1 Receptor

The muscarinic M1 receptor is a Gq-coupled GPCR involved in cognitive function and is a target for the treatment of Alzheimer's disease and schizophrenia[7][8].

Comparative Data: Muscarinic M1 Receptor

LigandBinding Affinity (Ki, nM)Functional Activity
[1,4'-Bipiperidin]-3-ylmethanol Data to be determinedData to be determined
Xanomeline High affinityAgonist[8]

Experimental Protocol: Muscarinic M1 Receptor IP-One Functional Assay

This protocol assesses the functional activity of [1,4'-Bipiperidin]-3-ylmethanol at the human M1 receptor by measuring the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of the Gq signaling pathway.

G cluster_cell_prep Cell Preparation cluster_assay IP-One Assay cluster_analysis Data Analysis cell1 Culture CHO or HEK293 cells stably expressing the human M1 receptor cell2 Plate cells in a 384-well plate assay1 Stimulate cells with varying concentrations of [1,4'-Bipiperidin]-3-ylmethanol in the presence of LiCl cell2->assay1 assay2 Incubate for 1 hour at 37°C assay1->assay2 assay3 Lyse cells and add HTRF detection reagents (IP1-d2 and anti-IP1-cryptate) assay2->assay3 assay4 Incubate for 1 hour at room temperature assay3->assay4 assay5 Read the plate on an HTRF-compatible reader assay4->assay5 analysis1 Calculate the HTRF ratio and convert to IP1 concentration using a standard curve assay5->analysis1 analysis2 Plot IP1 concentration against log concentration of the test compound analysis1->analysis2 analysis3 Determine EC₅₀ and Emax values from the dose-response curve analysis2->analysis3

Muscarinic M1 Receptor IP-One Assay Workflow

Pharmacokinetic Profile Comparison

A compound's in vivo behavior is critical for its potential as a therapeutic agent. The following table compares key pharmacokinetic parameters of the reference ligands and provides a template for the evaluation of [1,4'-Bipiperidin]-3-ylmethanol.

Parameter[1,4'-Bipiperidin]-3-ylmethanol(+)-PentazocineHaloperidolXanomeline
Administration Route To be determinedOral, IV, IMOral, IV, IMOral
Bioavailability To be determined~20% (Oral)60-70% (Oral)[9]<1%[7]
Tmax To be determined1-3 hours (Oral)2-6 hours (Oral)[9]2.5 hours[7]
Half-life (t₁/₂) To be determined~3 hours[10]14-37 hours (Oral)[6][11]~2-4 hours
Protein Binding To be determined~60%~90%[6][11]High
Metabolism To be determinedExtensive hepaticExtensive hepatic (CYP3A4, CYP2D6)[9]Extensive first-pass

Experimental Protocol: Rodent Pharmacokinetic Study

This protocol outlines a standard approach for determining the basic pharmacokinetic profile of [1,4'-Bipiperidin]-3-ylmethanol in a rodent model (e.g., rats or mice).

G cluster_dosing Dosing cluster_sampling Blood Sampling cluster_analysis Bioanalysis cluster_pk_analysis Pharmacokinetic Analysis dosing1 Administer a single dose of [1,4'-Bipiperidin]-3-ylmethanol to two groups of rodents (e.g., IV and PO) dosing2 Use a suitable vehicle for formulation sampling1 Collect serial blood samples at predetermined time points (e.g., 5, 15, 30, 60, 120, 240, 480 minutes) dosing1->sampling1 sampling2 Process blood to obtain plasma sampling1->sampling2 analysis1 Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) for the test compound in plasma sampling2->analysis1 analysis2 Quantify the concentration of [1,4'-Bipiperidin]-3-ylmethanol in each plasma sample analysis1->analysis2 pk1 Plot plasma concentration versus time for each route of administration analysis2->pk1 pk2 Use pharmacokinetic software to calculate parameters such as Cmax, Tmax, AUC, t₁/₂, clearance, and volume of distribution pk1->pk2 pk3 Calculate oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100 pk2->pk3

Rodent Pharmacokinetic Study Workflow

Concluding Remarks and Future Directions

This guide establishes a robust framework for the comprehensive pharmacological characterization of [1,4'-Bipiperidin]-3-ylmethanol. By benchmarking against well-established ligands for the σ₁, D2, and M1 receptors, a clear and objective assessment of its potential as a CNS-acting agent can be achieved.

The immediate priority for future research is the execution of the in vitro binding and functional assays detailed herein. The resulting data will be pivotal in elucidating the primary biological target(s) of [1,4'-Bipiperidin]-3-ylmethanol. A high affinity and functional potency for one of these receptors would warrant further investigation, including selectivity profiling against a broader panel of CNS targets and progression to in vivo pharmacokinetic and pharmacodynamic studies.

The bipiperidine scaffold holds significant promise in the development of novel therapeutics for neurological and psychiatric disorders. A thorough and systematic evaluation, as outlined in this guide, is the critical next step in understanding the potential of [1,4'-Bipiperidin]-3-ylmethanol within this important chemical space.

References

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937. [Link]

  • de la Torre, B. G., & Albericio, F. (2021). The Piperidine Ring in the Spotlight. Molecules, 26(11), 3293. [Link]

  • Brimson, J. M., Brimson, S., & Sharma, P. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in pharmacology, 11, 298. [Link]

  • Maurice, T., & Su, T. P. (2009). The pharmacology of sigma-1 receptors. Pharmacology & therapeutics, 124(2), 195–206. [Link]

  • Olkkola, K. T., & Ahonen, J. (2008). Pentazocine. In Handbook of Experimental Pharmacology (pp. 235-253). Springer, Berlin, Heidelberg. [Link]

  • Chu, U. B., & Ruoho, A. E. (2016). Sigma Receptor Binding Assays. Current protocols in pharmacology, 71, 1.34.1–1.34.21. [Link]

  • Eurofins Discovery. (n.d.). sigma1 Human Binding Agonist Radioligand LeadHunter Assay. Retrieved from [Link]

  • Seeman, P. (2002). Atypical antipsychotics: mechanism of action. Canadian journal of psychiatry. Revue canadienne de psychiatrie, 47(1), 27–38. [Link]

  • Cisbio. (n.d.). cAMP Gs, Gi Functional Assays. Retrieved from [Link]

  • BMG LABTECH. (n.d.). HTRF cAMP assay performed on the PHERAstar FS. Retrieved from [Link]

  • Felder, C. C., Bymaster, F. P., Ward, J., & DeLapp, N. (2000). Therapeutic opportunities for muscarinic receptors in the central nervous system. Journal of medicinal chemistry, 43(23), 4333–4353. [Link]

  • Cisbio. (n.d.). IP-One Assay. Retrieved from [Link]

  • Wikipedia. (2024, January 29). Haloperidol. [Link]

  • Kaur, D., & Rajput, R. (2019). Xanomeline and Trospium: A Potential Fixed Drug Combination (FDC) for Schizophrenia—A Brief Review of Current Data. Indian journal of psychological medicine, 41(5), 415–420. [Link]

  • Wikipedia. (2023, December 16). Pentazocine. [Link]

  • Wikipedia. (2023, November 28). Xanomeline. [Link]

  • PubChem. (n.d.). [1,4'-Bipiperidin]-3-ylmethanol. Retrieved from [Link]

  • Kanto, J., & Klotz, U. (1988). Pharmacokinetics and clinical use of haloperidol. Acta anaesthesiologica Scandinavica, 32(4), 263–269. [Link]

  • de la Fuente, T., & Su, T. P. (2001). The sigma-1 receptor: a novel target for the treatment of neuropsychiatric diseases. Current pharmaceutical design, 7(12), 1109–1124. [Link]

  • BMG LABTECH. (n.d.). HTRF IP-One assay performed on the PHERAstar FS microplate reader. Retrieved from [Link]

  • Assay Guidance Manual. (2012). IP-3/IP-1 Assays. National Center for Biotechnology Information (US). [Link]

  • FDA. (n.d.). Guidance for Industry: Bioanalytical Method Validation. [Link]

  • U.S. National Library of Medicine. (n.d.). PubChem. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Retrieved from [Link]

  • Su, T. P., Hayashi, T., & Vaupel, D. B. (2009). When the endogenous hallucinogen N,N-dimethyltryptamine (DMT) meets the sigma-1 receptor. Science signaling, 2(66), pe12. [Link]

  • Gonzalez-Alvear, G. M., & Werling, L. L. (1994). -pentazocine binding to rat brain sigma 1 receptors. The Journal of pharmacology and experimental therapeutics, 271(1), 374–381. [Link]

  • Drugs.com. (n.d.). Haloperidol. Retrieved from [Link]

  • Drugs.com. (n.d.). Xanomeline and Trospium. Retrieved from [Link]

  • Drugs.com. (n.d.). Pentazocine. Retrieved from [Link]

  • Kufareva, I., Rognan, D., & Abagyan, R. (2011). Receptor-ligand docking and virtual screening for drug discovery. Methods in molecular biology (Clifton, N.J.), 716, 245–277. [Link]

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099–3108. [Link]

  • Gabrielsson, J., & Weiner, D. (2016). Pharmacokinetic and Pharmacodynamic Data Analysis: Concepts and Applications. CRC press. [Link]

  • National Center for Biotechnology Information. (n.d.). Assay Guidance Manual. [Link]

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Validation

Enantiomeric Purity Determination of Chiral [1,4'-Bipiperidin]-3-ylmethanol

A Comparative Technical Guide for Pharmaceutical Development Executive Summary & Strategic Context [1,4'-Bipiperidin]-3-ylmethanol (CAS: 4606-65-9) is a critical chiral intermediate in the synthesis of Janus Kinase (JAK)...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Pharmaceutical Development

Executive Summary & Strategic Context

[1,4'-Bipiperidin]-3-ylmethanol (CAS: 4606-65-9) is a critical chiral intermediate in the synthesis of Janus Kinase (JAK) inhibitors, most notably Tofacitinib .[1] The stereochemistry at the C3 position determines the biological potency of the final drug substance.

The Analytical Challenge: Unlike the final drug substance, this intermediate lacks a conjugated


-system, resulting in negligible UV absorption above 210 nm. Standard UV-based chiral HPLC is ineffective without modification.[2] Consequently, researchers must choose between Direct Analysis  (requiring universal detectors like CAD/ELSD) or Derivatization  (enabling standard UV detection).[2]

This guide compares three methodologies to determine the enantiomeric excess (% ee) of (3R)- or (3S)-[1,4'-Bipiperidin]-3-ylmethanol, recommending the Pre-Column Derivatization HPLC Method as the industry "Gold Standard" for robustness and transferability.[1]

Comparative Methodology Analysis

The following table contrasts the three primary approaches for determining enantiomeric purity.

FeatureMethod A: Derivatization + HPLC-UV (Recommended)Method B: Direct HPLC-CAD/ELSD Method C: 1H-NMR + Chiral Solvating Agent
Principle Covalent attachment of chromophore (Benzoyl) followed by chiral separation.[1][2]Separation of native molecule; detection by aerosol light scattering.[2]Diastereomeric interaction with chiral shift reagent in solution.[2]
Chromophore Strong (Benzamide,

~230-254 nm).[2]
N/A (Universal Detection).[2]N/A.
Sensitivity (LOQ) High (< 0.05% impurity).[2]Moderate (0.1 - 0.5% impurity).[2]Low (~1-2% impurity).[1][2]
Robustness Excellent .[2][3][4] Derivatization improves peak shape and retention.[2]Moderate. Amine tailing is common; requires buffer optimization.[2]Good for quick checks; poor for QC release.
Throughput Medium (Sample prep required).High (Inject & Run).[2][5]High (No separation time).[2]
Equipment Standard HPLC-UV/DAD.[1][2]Specialized HPLC-CAD/ELSD.High-field NMR (400 MHz+).[1][2]

Detailed Experimental Protocols

Method A: Pre-Column Derivatization with Benzoyl Chloride (Gold Standard)[1]

This method transforms the UV-transparent analyte into a benzamide derivative, allowing for high-sensitivity detection on standard equipment.[1][2] This is the preferred method for GMP Quality Control.[2]

3.1 Reaction Mechanism

The secondary amine of the piperidine ring reacts with benzoyl chloride to form a stable amide.[2] The hydroxyl group may also esterify depending on stoichiometry, but the amide formation is the primary driver for UV detectability and chiral recognition.

3.2 Protocol Steps

Step 1: Sample Preparation (Derivatization)

  • Dissolve 10 mg of [1,4'-Bipiperidin]-3-ylmethanol in 1.0 mL of Dichloromethane (DCM).

  • Add 20 µL of Triethylamine (TEA) as a base scavenger.[2]

  • Add 15 µL of Benzoyl Chloride (1.1 eq).

  • Vortex and incubate at room temperature for 15 minutes .

  • Quench by adding 1.0 mL of Water; vortex vigorously to hydrolyze excess reagent.

  • Extract the organic layer, evaporate to dryness under nitrogen.[2]

  • Reconstitute the residue in 1.0 mL of Mobile Phase (Hexane/IPA).

Step 2: Chromatographic Conditions

  • Column: Chiralpak AD-H or Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.[1]

  • Mobile Phase: n-Hexane : Isopropyl Alcohol (IPA) : Diethylamine (DEA) (90 : 10 : 0.1 v/v/v).[1][2]

  • Flow Rate: 1.0 mL/min.[2][6]

  • Temperature: 25°C.

  • Detection: UV at 230 nm .[2]

  • Injection Volume: 10 µL.

Step 3: Data Analysis

  • Calculate % ee using the peak areas of the R-isomer (

    
    ) and S-isomer (
    
    
    
    ):
    
    
    [1]
Method B: Direct Analysis via Charged Aerosol Detection (CAD)

If derivatization is undesirable (e.g., high-throughput screening), use a universal detector.[2] Note that the basic nature of the bipiperidine requires high-pH stable columns.

Protocol:

  • Column: Chiralpak immobilized series (e.g., Chiralpak IC or IH ), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: Acetonitrile : 20 mM Ammonium Bicarbonate (pH 9.[2]0) (60 : 40 v/v).[2]

    • Note: High pH is crucial to suppress ionization of the secondary amine, improving peak shape.

  • Flow Rate: 0.8 mL/min.[2]

  • Detector: Charged Aerosol Detector (CAD) or ELSD.

    • Settings: Nebulizer temp 35°C; Power Function 1.0.

Visualization of Workflows

Figure 1: Method Selection Decision Tree

Caption: Logical framework for selecting the appropriate analytical method based on lab capabilities and sensitivity requirements.

MethodSelection Start Start: [1,4'-Bipiperidin]-3-ylmethanol Sample CheckUV Is UV Detector Only Available? Start->CheckUV NMRMethod Method C: 1H-NMR + CSA (Rapid Screen) Start->NMRMethod Rough Estimate Only CheckSens Is High Sensitivity Required (<0.1% impurity)? CheckUV->CheckSens No (Have CAD/ELSD) DerivMethod Method A: Benzoyl Derivatization (HPLC-UV) CheckUV->DerivMethod Yes (UV Only) CheckSens->DerivMethod Yes (QC/Release) DirectMethod Method B: Direct Analysis (HPLC-CAD/ELSD) CheckSens->DirectMethod No (Process Check)

Figure 2: Derivatization & Analysis Workflow (Method A)

Caption: Step-by-step mechanism from raw intermediate to quantified enantiomeric excess.

DerivWorkflow Substrate [1,4'-Bipiperidin]-3-ylmethanol (UV Transparent) Reaction Reaction (15 min, DCM) Substrate->Reaction Reagent Benzoyl Chloride + TEA Reagent->Reaction Product Benzamide Derivative (UV Active @ 230nm) Reaction->Product Derivatization HPLC Chiral HPLC (Chiralpak AD-H) Product->HPLC Inject Result Chromatogram Rs > 2.0 HPLC->Result Quantify

Expert Insights & Troubleshooting

Why Derivatization is Superior

While direct analysis seems simpler, the secondary amine in the bipiperidine structure often interacts with residual silanols on the silica backbone of HPLC columns, leading to peak tailing .

  • Derivatization caps this amine as an amide, neutralizing the basicity and drastically improving peak symmetry.

  • The added phenyl group from benzoyl chloride provides "

    
     stacking" opportunities with the chiral selector (e.g., Amylose derivatives), often enhancing the Selectivity Factor (
    
    
    
    )
    .
Critical Control Points[1][2]
  • Water Content: Ensure the derivatization reaction is performed in dry DCM. Water hydrolyzes benzoyl chloride, leading to incomplete derivatization.[2]

  • Excess Reagent: The benzoyl chloride peak will elute early in the chromatogram.[2] Ensure it does not co-elute with your enantiomers.[2] If it does, increase the evaporation/extraction steps.[2]

  • Column History: Do not use a Chiralpak AD column that has been exposed to strong acids (TFA > 0.1%) previously, as this can strip the coated phase.[2]

References

  • MDPI. (2024).[2] Determination of Enantiomer in Tofacitinib Citrate Using Reversed-Phase Chiral High-Performance Liquid Chromatography. Retrieved from [Link]

  • Google Patents. (2016).[2] Method for detecting chiral intermediate and enantiomer of tofacitinib. Retrieved from

  • Phenomenex. Chiral HPLC Separations: A Guide to Column Selection and Method Development. Retrieved from [Link]

  • PubChem. [1,4'-Bipiperidin]-3-ylmethanol Compound Summary. Retrieved from [Link]

Sources

Comparative

Comparative Analysis of [1,4'-Bipiperidin]-3-ylmethanol vs. Other Privileged Scaffolds in Drug Discovery

A Senior Application Scientist's Guide to Scaffold Selection and Optimization Introduction: The Central Role of the Scaffold in Medicinal Chemistry In the intricate process of drug design, the molecular scaffold serves a...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Scaffold Selection and Optimization

Introduction: The Central Role of the Scaffold in Medicinal Chemistry

In the intricate process of drug design, the molecular scaffold serves as the foundational architecture upon which a molecule's pharmacodynamic and pharmacokinetic properties are built. The choice of a scaffold is a critical decision, profoundly influencing a drug candidate's three-dimensional shape, vectoral presentation of functional groups, and fundamental physicochemical characteristics such as solubility, lipophilicity, and basicity. Saturated heterocycles are particularly prominent in this role, with the piperidine ring being one of the most ubiquitous motifs found in approved pharmaceuticals.[1][2]

This guide provides a comparative analysis of the [1,4'-Bipiperidin]-3-ylmethanol scaffold, a more complex and nuanced structure, against a panel of other commonly employed "privileged scaffolds." Our objective is to furnish researchers, medicinal chemists, and drug development professionals with a data-driven framework for informed scaffold selection. We will delve into the causal relationships between structure and function, present supporting experimental data and protocols, and contextualize the discussion with examples from contemporary drug discovery.

The [1,4'-Bipiperidin]-3-ylmethanol Scaffold: A Profile

The [1,4'-Bipiperidin]-3-ylmethanol motif (Molecular Formula: C11H22N2O) is an intriguing scaffold that combines the structural rigidity of the piperidine ring with additional complexity and functional handles.[3][4] It can be conceptualized as a piperidine ring substituted at the 4-position with a second piperidine ring, which itself is functionalized with a hydroxymethyl group at the 3-position. This arrangement offers several distinct features:

  • Two Basic Centers: The presence of two nitrogen atoms provides two potential points for salt formation, modulating solubility and offering multiple interaction points with biological targets.

  • Defined 3D Structure: The bipiperidine core imparts a significant degree of three-dimensionality, which can be advantageous for occupying deep or complex binding pockets.

  • Hydrogen Bonding Capabilities: The hydroxyl group and the two amine nitrogens (in their protonated state) can act as hydrogen bond donors, while the nitrogens can also serve as acceptors.

  • Exit Vectors for Diversification: The scaffold presents multiple points for synthetic elaboration to explore structure-activity relationships (SAR).

Comparative Scaffolds: A Rationale for Selection

To provide a robust comparison, we have selected a range of scaffolds that represent common alternatives and bioisosteric replacements for the piperidine core. This allows for a systematic evaluation of how changes in ring size, heteroatom composition, and overall complexity impact key drug-like properties.

G cluster_main [1,4'-Bipiperidin]-3-ylmethanol cluster_6mem 6-Membered Heterocycles cluster_5mem 5-Membered Heterocycles cluster_4mem 4-Membered Heterocycles A [1,4'-Bipiperidin]-3-ylmethanol (Target Scaffold) B Piperidine A->B Compared Against C Piperazine A->C Compared Against D Morpholine A->D Compared Against E Thiomorpholine A->E Compared Against F Pyrrolidine A->F Compared Against G Azetidine A->G Compared Against

Our selected comparators are:

  • Piperidine: The fundamental single-ring building block.[2]

  • Piperazine: A six-membered ring with two nitrogen atoms in a 1,4-relationship, introducing an additional basic center and altering conformational flexibility.[5][6]

  • Morpholine & Thiomorpholine: Isosteres of piperidine where a methylene group is replaced by oxygen or sulfur, respectively. This dramatically impacts polarity, basicity, and metabolic stability.[7][8][9]

  • Pyrrolidine: A five-membered saturated heterocycle, offering a different geometric and conformational profile compared to the six-membered piperidine.[10][11]

  • Azetidine: A four-membered ring that provides a more rigid and compact scaffold, a feature increasingly explored in modern drug design to reduce molecular weight and lipophilicity.[12][13]

Physicochemical Property Showdown

The decision to employ a particular scaffold is frequently guided by its inherent physicochemical properties, which dictate its likely behavior in a biological system. A comparison of key descriptors reveals the nuanced trade-offs associated with each choice.

ScaffoldMolecular FormulaMW ( g/mol )XlogP (Predicted)pKa (Strongest Basic)H-Bond DonorsH-Bond Acceptors
[1,4'-Bipiperidin]-3-ylmethanol C11H22N2O198.310.4~10.823
PiperidineC5H11N85.150.61~11.12[14]11
PiperazineC4H10N286.14-1.1~9.822
MorpholineC4H9NO87.12-0.9~8.412
ThiomorpholineC4H9NS103.19-0.3~8.912
PyrrolidineC4H9N71.120.46~11.27[10]11
AzetidineC3H7N57.09-0.2~11.2911
Data sourced from PubChem and other cited literature. pKa values are approximate for the conjugate acid and can vary based on substitution.

Analysis of Physicochemical Trends:

  • Lipophilicity (LogP): The [1,4'-Bipiperidin]-3-ylmethanol scaffold, despite its larger size, has a surprisingly low predicted LogP, likely due to the presence of the polar hydroxyl group and two nitrogen atoms. It is significantly more hydrophilic than the parent piperidine. As expected, introducing heteroatoms like in piperazine and morpholine drastically reduces lipophilicity.[15] Pyrrolidine is slightly less lipophilic than piperidine.[10]

  • Basicity (pKa): The piperidine, pyrrolidine, and azetidine scaffolds exhibit strong basicity (pKa > 11). The second nitrogen in piperazine reduces the basicity of both amines. The electron-withdrawing effect of the oxygen atom in morpholine further lowers its pKa, making it a much weaker base.[16] This is a critical consideration, as strong basicity can lead to off-target effects (e.g., hERG channel inhibition) and lysosomal trapping.

  • Hydrogen Bonding: The target scaffold is a potent hydrogen bonder. The morpholine and piperazine rings are also excellent for introducing hydrogen bonding capacity, which can improve solubility and provide key interactions with a biological target.[7]

Structural and Conformational Implications

The choice of a scaffold dictates the three-dimensional arrangement of appended functional groups.

  • [1,4'-Bipiperidin]-3-ylmethanol: This scaffold offers a relatively rigid connection between the two piperidine rings. Both rings will predominantly adopt a chair conformation. The substitution pattern provides well-defined axial and equatorial positions for further functionalization, allowing for precise spatial exploration.

  • Piperidine vs. Pyrrolidine: Piperidine's chair conformation provides distinct axial and equatorial vectors. Pyrrolidine is more flexible, existing in a dynamic equilibrium of envelope and twist conformations, which can be beneficial for adapting to a binding site but may come at an entropic cost upon binding.[10]

  • Piperazine: While also preferring a chair conformation, piperazine can undergo ring inversion. N,N'-disubstituted piperazines can exist as a mixture of conformers, which must be considered in SAR studies.[5]

  • Azetidine: The four-membered ring is significantly more rigid and planar than its larger counterparts. This rigidity can be an advantage, locking a molecule into a bioactive conformation and potentially improving selectivity.[13]

Impact on Pharmacokinetics and Drug Metabolism (ADME)

A scaffold's physicochemical properties are directly linked to its ADME profile.

  • Solubility: The increased polarity and hydrogen bonding capacity of [1,4'-Bipiperidin]-3-ylmethanol suggest it will have higher aqueous solubility compared to a simple, highly substituted piperidine. Morpholine and piperazine are frequently used to enhance the solubility of a lead compound.[15][17]

  • Permeability: There is a trade-off between solubility and permeability. While scaffolds like morpholine enhance solubility, the increased polarity can reduce passive diffusion across cell membranes. A balance is required, often quantified by LogD (the log of the distribution coefficient at a specific pH), which accounts for both lipophilicity and ionization state.[18]

  • Metabolic Stability: Saturated heterocyclic rings are generally more metabolically stable than many aromatic systems.[2] However, oxidation adjacent to the nitrogen atom is a common metabolic pathway. The choice of scaffold can influence this. For instance, the oxygen in morpholine deactivates the adjacent C-H bonds towards oxidation, often making it more metabolically robust than piperidine.[7] The substitution pattern on the [1,4'-Bipiperidin]-3-ylmethanol scaffold will be critical to its metabolic fate.

Experimental Protocols for Comparative Evaluation

To move from prediction to practice, a standardized set of in vitro assays is essential for an objective comparison of scaffold performance within a given chemical series.

G cluster_prep Compound Preparation cluster_assays In Vitro ADME Assays cluster_analysis Data Analysis A Synthesize Analogs for Each Scaffold B Confirm Identity & Purity (LC-MS, NMR, >95%) A->B C Prepare DMSO Stocks (e.g., 10 mM) B->C D Kinetic Solubility (Nephelometry) C->D E LogD7.4 (Shake-flask or HPLC) C->E F Metabolic Stability (Human Liver Microsomes) C->F G Cell Permeability (PAMPA or Caco-2) C->G H Calculate Mean ± SD (n=3) D->H E->H F->H G->H I Compare Scaffold Performance H->I J Relate Data to Physicochemical Properties (Structure-Property Relationship) I->J

Protocol 1: Determination of Lipophilicity (LogD at pH 7.4)

This protocol describes the common "shake-flask" method, a foundational experiment for assessing a compound's lipophilicity at physiological pH.

  • Rationale: LogD7.4 is a better predictor of membrane permeability and other biological events than LogP for ionizable compounds, as it accounts for the distribution of both the neutral and ionized species.[19]

  • Methodology:

    • Preparation: Prepare a buffered aqueous solution (e.g., 100 mM phosphate buffer, pH 7.4) and n-octanol. Presaturate the buffer with octanol and the octanol with buffer by mixing them vigorously and allowing the phases to separate overnight.

    • Compound Addition: Add a small aliquot of the compound's DMSO stock solution to a vial containing a known volume of the presaturated buffer (e.g., 1 mL). The final DMSO concentration should be kept low (<1%).

    • Partitioning: Add an equal volume of presaturated n-octanol (1 mL) to the vial.

    • Equilibration: Cap the vial tightly and shake vigorously on a mechanical shaker for 1-2 hours at a constant temperature (e.g., 25°C) to ensure equilibrium is reached.

    • Phase Separation: Centrifuge the vials at a low speed (e.g., 2000 rpm for 10 minutes) to achieve a clean separation of the aqueous and octanol layers.

    • Quantification: Carefully remove an aliquot from both the aqueous and octanol layers. Determine the concentration of the compound in each phase using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy, against a standard curve.

    • Calculation: Calculate the LogD7.4 using the formula: LogD7.4 = log10 ( [Compound]octanol / [Compound]aqueous )

  • Self-Validation: The system is validated by running a set of known standards with a range of LogD values alongside the test compounds. The sum of the compound recovered from both phases should also be calculated to check for material loss (e.g., due to precipitation or adsorption).

Protocol 2: Assessment of Metabolic Stability

This assay evaluates the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s.

  • Rationale: Poor metabolic stability leads to rapid clearance in vivo, resulting in a short half-life and low drug exposure. Comparing scaffolds early can prevent wasted effort on metabolically labile chemotypes.[2]

  • Methodology:

    • Reagent Preparation: Thaw pooled human liver microsomes (HLM) on ice. Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4). Prepare a 1 M stock of the NADPH cofactor and dilute it in buffer to create a "cofactor solution."

    • Incubation Mixture: In a 96-well plate, add the reaction buffer, HLM (final protein concentration typically 0.5-1.0 mg/mL), and the test compound (final concentration typically 1 µM).

    • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to allow the compound to equilibrate with the microsomes.

    • Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed cofactor solution (e.g., NADPH, final concentration 1 mM).

    • Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction in designated wells by adding an ice-cold "stop solution" (e.g., acetonitrile containing an internal standard). The t=0 sample is taken immediately after adding the cofactor.

    • Sample Processing: Centrifuge the plate at high speed (e.g., 4000 rpm for 15 minutes) to pellet the precipitated protein.

    • Analysis: Transfer the supernatant to a new plate and analyze the amount of remaining parent compound using LC-MS/MS.

    • Calculation: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of the line (k) is used to calculate the in vitro half-life (t½ = 0.693 / k) and intrinsic clearance (CLint).

  • Self-Validation: The assay includes positive controls (compounds with known high and low clearance, e.g., verapamil and warfarin) and negative controls (incubations without NADPH) to ensure the microsomal enzymes are active and the compound degradation is cofactor-dependent.

Conclusion: A Strategic Approach to Scaffold Selection

The [1,4'-Bipiperidin]-3-ylmethanol scaffold is a valuable, three-dimensional building block that offers a unique combination of basicity, hydrogen bonding potential, and structural rigidity. Its physicochemical profile suggests a favorable balance of properties, particularly for achieving aqueous solubility.

However, no single scaffold is universally optimal. The comparative analysis shows that:

  • For achieving higher basicity and lipophilicity in a simpler system, traditional piperidine and pyrrolidine rings are excellent choices.[10]

  • When enhanced solubility and reduced basicity are paramount, and potential hERG liability is a concern, morpholine is a superior alternative.[7][16]

  • If multiple points of substitution and modulated basicity are required, for instance in designing ligands for aminergic GPCRs, piperazine is a well-established and versatile scaffold.[5][6]

  • To impose maximal conformational restraint and explore novel chemical space with lower molecular weight, azetidine represents a modern and powerful option.[12]

The ultimate choice depends on the specific therapeutic target, the desired pharmacokinetic profile, and the overarching goals of the drug discovery program. A rational, data-driven approach, grounded in the principles outlined in this guide and validated by robust experimental protocols, empowers medicinal chemists to navigate these complex trade-offs and select the scaffold that provides the highest probability of success.

References

  • US Patent US9029547B1: Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry (2026).

  • PubChem Compound Summary for CID 23092060, [1,4'-bipiperidin]-3-ylmethanol.

  • ChemScene Product Page for CAS 749860-71-7, [1,4'-Bipiperidin]-3-ylmethanol.

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules.

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry.

  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Archiv der Pharmazie.

  • PubChem Compound Summary for CID 78607, 1,4'-Bipiperidine.

  • A short scalable route to bis-morpholine spiroacetals and oxazepane analogues: useful 3D-scaffolds for compound library assembly. ChemRxiv.

  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences.

  • A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design. BenchChem.

  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem.

  • PubChem Compound Summary for CID 107308, Piperidin-3-ylmethanol.

  • Scaffold Hopping in Tuberculosis Drug Discovery: Principles, Applications, and Case Studies. Journal of Medicinal Chemistry.

  • Physicochemical Descriptors in Property-Based Drug Design. ResearchGate.

  • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews.

  • Identification of spirocyclic piperidine-azetidine inverse agonists of the ghrelin receptor. Bioorganic & Medicinal Chemistry Letters.

  • Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds in Drug Discovery. BenchChem.

  • TRPA1 modulation by piperidine carboxamides suggests an evolutionarily conserved binding site and gating mechanism. eLife.

  • Subunit-specific inhibition of BK channels by piperine. Journal of Biological Chemistry.

  • Scaffold Hopping in Medicinal Chemistry. ResearchGate.

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience.

  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology.

  • Functionalization of azetidine, pyrrolidine, piperidine, and azepane scaffolds. ResearchGate.

  • Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. ResearchGate.

  • Synthetic Azetidines Could Help Simplify Drug Design. Technology Networks.

  • Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. MDPI.

  • Chinese Patent CN1583742A: Method for preparing 4-piperidyl piperidine.

  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry.

  • LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Michael Green Blog.

  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed.

  • ChemBounce: a computational framework for scaffold hopping in drug discovery. Bioinformatics.

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules.

  • Recent Advances in Scaffold Hopping. Journal of Medicinal Chemistry.

  • Piperidine Product Description. ChemicalBook.

  • An analysis of the physicochemical properties of oral drugs from 2000 to 2022. RSC Medicinal Chemistry.

  • Aza-azetidine bioisostere of piperazine... ResearchGate.

  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem.

  • Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. Organic Letters.

  • PHARMACOLOGICAL ACTIVITY OF MORPHOLINE DERIVATIVES AS AN IMPORTANT SCAFFOLD IN MEDICINAL CHEMISTRY: A REVIEW. International Journal of Pharmaceutical Research and Modern Science.

  • Physicochemical Property Prediction. BOC Sciences.

  • Scaffold-Hopped Compound Identification by Ligand-Based Approaches with a Prospective Affinity Test. Molecules.

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Semantic Scholar.

  • PubChem Compound Summary for CID 420771, 4-Piperidinemethanol.

  • Emerging pharmaceutical applications of piperidine, pyrrolidine and its derivatives. Journal of Drug Delivery and Therapeutics.

  • The role of physicochemical and topological parameters in drug design. Frontiers in Drug Discovery.

Sources

Validation

Reproducibility in Early-Stage Drug Discovery: A Comparative Guide to the Characterization of Novel Piperidine Scaffolds

Foreword: The Reproducibility Imperative in Preclinical Research In the landscape of modern drug discovery, the reproducibility of experimental data stands as a cornerstone of scientific integrity and a critical determin...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Reproducibility Imperative in Preclinical Research

In the landscape of modern drug discovery, the reproducibility of experimental data stands as a cornerstone of scientific integrity and a critical determinant of a program's success.[1] The path from a promising molecular scaffold to a clinical candidate is paved with rigorous experimentation, where the ability to consistently replicate findings is paramount. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide an in-depth, practical framework for assessing the reproducibility of experiments involving novel chemical entities.

We will delve into a case study comparing a novel, hypothetical compound, [1,4'-Bipiperidin]-3-ylmethanol , with a well-characterized, potent, and selective Dopamine D4 (D4) receptor antagonist, L-745,870 .[2][3] This comparative analysis will not only detail the synthesis and characterization of our novel scaffold but will also provide a step-by-step protocol for a competitive radioligand binding assay, a fundamental technique in early-stage drug discovery for G-protein coupled receptors (GPCRs). Through this lens, we will explore the nuances of experimental design and data interpretation that underpin reproducible research.

I. Synthesis and Characterization: Establishing a Foundational Fingerprint

The journey of any novel compound begins with its synthesis and unambiguous characterization. This "foundational fingerprint" is the bedrock upon which all subsequent biological data rests. In this section, we present a plausible and detailed synthetic route for [1,4'-Bipiperidin]-3-ylmethanol, followed by a comprehensive characterization protocol.

A. Synthesis of [1,4'-Bipiperidin]-3-ylmethanol: A Reductive Amination Approach

The synthesis of our target molecule can be efficiently achieved through a two-step sequence involving the reductive amination of N-Boc-4-piperidone with 3-piperidinemethanol, followed by the removal of the Boc protecting group.[4] This approach is favored for its reliability and scalability.

A N-Boc-4-piperidone C Intermediate Imine/Enamine A->C + B 3-Piperidinemethanol B->C D tert-butyl 3-(hydroxymethyl)-[1,4'-bipiperidine]-1'-carboxylate C->D Sodium Triacetoxyborohydride (Reductive Amination) E [1,4'-Bipiperidin]-3-ylmethanol D->E Trifluoroacetic Acid (Boc Deprotection)

Caption: Synthetic workflow for [1,4'-Bipiperidin]-3-ylmethanol.

Experimental Protocol: Synthesis of [1,4'-Bipiperidin]-3-ylmethanol

Step 1: Reductive Amination

  • To a stirred solution of N-Boc-4-piperidone (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) at room temperature, add 3-piperidinemethanol (1.1 eq).

  • Stir the mixture for 1 hour to facilitate the formation of the imine/enamine intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. The choice of this mild reducing agent is crucial to prevent the reduction of the starting ketone.[5]

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, tert-butyl 3-(hydroxymethyl)-[1,4'-bipiperidine]-1'-carboxylate.

  • Purify the crude product by flash column chromatography on silica gel (eluent: 0-10% methanol in dichloromethane gradient) to obtain the pure protected intermediate.

Step 2: Boc Deprotection

  • Dissolve the purified tert-butyl 3-(hydroxymethyl)-[1,4'-bipiperidine]-1'-carboxylate (1.0 eq) in DCM (0.1 M).

  • Add trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the deprotection by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in a minimal amount of DCM and add diethyl ether to precipitate the TFA salt of the product.

  • Filter the solid, wash with diethyl ether, and dry under vacuum to yield [1,4'-Bipiperidin]-3-ylmethanol as its TFA salt.

  • For use in biological assays, the free base can be obtained by dissolving the salt in water, basifying with a suitable base (e.g., NaOH), and extracting with an organic solvent.

B. Physicochemical and Spectroscopic Characterization

Thorough characterization is non-negotiable for ensuring the identity, purity, and stability of the synthesized compound. This data forms the basis for calculating concentrations and interpreting biological results.

Property[1,4'-Bipiperidin]-3-ylmethanol (Predicted/Hypothetical)L-745,870[2][6]
Molecular Formula C11H22N2OC18H19ClN4
Molecular Weight 198.31 g/mol 326.82 g/mol
Appearance White to off-white solidWhite to off-white solid
Melting Point 110-115 °C198-200 °C (as hydrochloride salt)
LogP (predicted) 0.83.5
pKa (predicted) 9.5 (most basic nitrogen)7.8 (piperazine nitrogen)
Solubility Soluble in water, methanol, DMSOSoluble in DMSO, sparingly soluble in water

Analytical Characterization Methods:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and assess purity. The spectra should be consistent with the proposed structure, showing the correct number of signals, chemical shifts, and coupling patterns characteristic of the bipiperidine and methanol moieties.[7]

  • Mass Spectrometry (MS): To determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the presence of key functional groups. For [1,4'-Bipiperidin]-3-ylmethanol, characteristic peaks would include a broad O-H stretch (around 3300 cm⁻¹) and N-H stretches (around 3300-3000 cm⁻¹), as well as C-N and C-O stretches in the fingerprint region.[1][3]

  • Purity Analysis (HPLC/UPLC): To determine the purity of the final compound. A purity of >95% is generally required for in vitro biological assays.

II. The Reproducibility Showdown: A Comparative Binding Assay

With our novel compound synthesized and characterized, we now turn to its biological evaluation. We will use a competitive radioligand binding assay to determine its affinity for the Dopamine D4 receptor and compare its performance directly with the known antagonist, L-745,870.

A. The Target: Dopamine D4 Receptor

The Dopamine D4 receptor is a G-protein coupled receptor predominantly expressed in the prefrontal cortex, amygdala, and hippocampus.[8] It has been implicated in various neuropsychiatric disorders, making it an attractive target for drug discovery.[9]

B. The Comparator: L-745,870

L-745,870 is a well-established, high-affinity, and selective antagonist for the D4 receptor, with a reported Ki of approximately 0.43 nM.[2][10] Its extensive characterization in the literature provides a solid benchmark for evaluating our novel compound.

C. Experimental Design: Competitive Radioligand Binding Assay

This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the receptor. The key to reproducibility lies in a meticulously planned and executed protocol.[11]

A Prepare Reagents: - Cell Membranes (with D4 Receptor) - Radioligand ([³H]-Spiperone) - Test Compounds - Assay Buffer B Incubation: Mix membranes, radioligand, and a range of concentrations of the test compound in a 96-well plate. A->B C Equilibration: Incubate at a defined temperature for a specific time to allow binding to reach equilibrium. B->C D Separation: Rapidly filter the mixture through a glass fiber filter to separate bound from free radioligand. C->D E Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand. D->E F Detection: Measure the radioactivity retained on the filters using a scintillation counter. E->F G Data Analysis: Plot the data and perform non-linear regression to determine the IC₅₀ and calculate the Ki. F->G

Caption: Workflow for a competitive radioligand binding assay.

Detailed Experimental Protocol: Dopamine D4 Receptor Binding Assay

Materials:

  • Cell Membranes: CHO or HEK293 cells stably expressing the human Dopamine D4 receptor.

  • Radioligand: [³H]-Spiperone (a commonly used radioligand for dopamine receptors).

  • Test Compounds: [1,4'-Bipiperidin]-3-ylmethanol and L-745,870, prepared as stock solutions in DMSO.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: A high concentration of a known D4 antagonist (e.g., 10 µM Haloperidol).

  • 96-well plates, glass fiber filters, and a cell harvester.

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Compound Dilution: Prepare serial dilutions of the test compounds in the assay buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).

  • Assay Plate Preparation: In a 96-well plate, add in triplicate:

    • Total Binding: 25 µL of assay buffer.

    • Non-specific Binding: 25 µL of the non-specific binding control.

    • Test Compound: 25 µL of each concentration of the test compound.

  • Add Radioligand: Add 25 µL of [³H]-Spiperone (at a concentration close to its Kd for the D4 receptor) to all wells.

  • Initiate Reaction: Add 50 µL of the cell membrane preparation to all wells to start the binding reaction.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.

  • Filtration: Rapidly harvest the contents of each well onto a glass fiber filter using a cell harvester.

  • Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a scintillation counter.

D. Data Analysis and Interpretation

The raw data (counts per minute, CPM) is used to calculate the percentage of specific binding at each concentration of the test compound. This is then plotted against the logarithm of the compound concentration to generate a dose-response curve.

Hypothetical Comparative Data:

CompoundIC₅₀ (nM)Ki (nM)Hill Slope
[1,4'-Bipiperidin]-3-ylmethanol 15075-1.0
L-745,870 0.80.4-1.1

Note: The Ki value is calculated from the IC₅₀ using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

The hypothetical data suggests that while [1,4'-Bipiperidin]-3-ylmethanol shows binding to the D4 receptor, its affinity is significantly lower than that of the potent antagonist L-745,870. The Hill slope, being close to -1 for both compounds, indicates a competitive binding interaction at a single site.

III. Ensuring Trustworthiness: A Self-Validating System

A robust experimental protocol is a self-validating system. This means incorporating controls and checks at every stage to ensure the reliability of the data.

Key Considerations for Reproducibility:

  • Reagent Quality: Use high-purity, well-characterized reagents. The identity and purity of the test compounds are paramount.

  • Assay Conditions: Maintain consistent assay conditions (e.g., temperature, incubation time, buffer composition) across experiments.

  • Pipetting Accuracy: Use calibrated pipettes and proper pipetting techniques to minimize variability.

  • Data Analysis: Use appropriate statistical methods and clearly define the data analysis workflow.

  • Replication: Perform experiments on different days with independently prepared reagents to assess inter-assay variability. The results should be consistent across these replicates.

IV. Conclusion: From a Single Experiment to a Body of Evidence

This guide has provided a comprehensive framework for the synthesis, characterization, and comparative biological evaluation of a novel chemical entity, using [1,4'-Bipiperidin]-3-ylmethanol as a case study. The emphasis throughout has been on the principles of reproducibility – the meticulous attention to detail in experimental design and execution that transforms a single data point into a reliable piece of scientific evidence.

By adhering to these principles, researchers can build a robust data package that instills confidence in their findings and accelerates the journey of a promising molecule from the laboratory to the clinic. The ultimate goal is not just to generate data, but to generate trustworthy data that can be built upon by the wider scientific community.

References

  • Bristow, L. J., et al. (1997). Schizophrenia and L-745,870, a novel dopamine D4 receptor antagonist. Trends in Pharmacological Sciences, 18(6), 186-188. Available at: [Link]

  • Dummies. (2016). How to Identify Alcohols and Amines in the IR Spectrum. Available at: [Link]

  • National Center for Biotechnology Information. (2019). Crystal structure of dopamine receptor D4 bound to the subtype selective ligand, L745870. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8082, Piperidine. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 107308, Piperidin-3-ylmethanol. Available at: [Link]

  • National Center for Biotechnology Information. (2012). Receptor Binding Assays for HTS and Drug Discovery. Available at: [Link]

  • Oncodesign Services. (n.d.). Radioligand Binding Assays: A Lost Art in Drug Discovery? Available at: [Link]

  • Optica Publishing Group. (n.d.). Application of NMR Spectroscopy to the Study of Piperidine Derivatives. Part III: Molecular Dynamics Study of N-Benzyl-4-[N-Benzyloxyacetyl)-(2-Fluorophenyl)]Amino-3-Methyl Piperidine. Available at: [Link]

  • Patel, S., et al. (1997). Biological profile of L-745,870, a selective antagonist with high affinity for the dopamine D4 receptor. The Journal of Pharmacology and Experimental Therapeutics, 283(2), 636-647. Available at: [Link]

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine? Available at: [Link]

  • The Royal Society of Chemistry. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. Available at: [Link]

  • The Scientist. (2018). The Importance of Reproducibility in Research. Available at: [Link]

Sources

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